Technical Documentation Center

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
  • CAS: 65619-01-4

Core Science & Biosynthesis

Foundational

Chemical Properties, Structural Analysis, and Synthetic Protocols of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Executive Summary 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (also known as 4-cyano-4-(p-tolyl)cyclohexanone) is a highly versatile, functionally dense organic intermediate[1]. Characterized by the presence of a reactive k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (also known as 4-cyano-4-(p-tolyl)cyclohexanone) is a highly versatile, functionally dense organic intermediate[1]. Characterized by the presence of a reactive ketone, an electron-withdrawing nitrile group, and a lipophilic p-tolyl moiety, this compound serves as a critical building block in medicinal chemistry. It is predominantly utilized in the synthesis of 4-amino-4-arylcyclohexanones, which are essential precursors for various neuroactive and analgesic pharmaceutical agents[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic workflow designed for high-yield laboratory production.

Structural and Physicochemical Profiling

The synthetic utility of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is dictated by its orthogonal functional groups. The C4 ketone allows for nucleophilic additions (e.g., reductive amination, Grignard reactions), while the C1 nitrile group acts as a stabilizing electron-withdrawing group during intermediate carbanion formation[2]. Furthermore, the p-tolyl group imparts necessary lipophilicity, which is a critical parameter for the blood-brain barrier (BBB) penetration of its downstream psychoactive derivatives.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-(4-methylphenyl)-4-oxocyclohexane-1-carbonitrile[1]
Common Synonyms 4-Cyano-4-(p-tolyl)cyclohexanone[1]
CAS Registry Number 65619-01-4[1]
PubChem CID 12595538[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol
Melting Point 79 – 82 °C[2]
Appearance Solid / Crystalline powder

Synthetic Methodology & Workflow

The most robust route to synthesize 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile involves a two-phase process: a base-mediated Dieckmann Condensation followed by an acid-catalyzed Decarboxylation [2].

SynthesisWorkflow A Dimethyl 4-cyano-4-(p-tolyl)pimelate (Precursor) B 2-Carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone (Intermediate) A->B KOtBu, THF Reflux (4.5 h) Dieckmann Condensation C 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (Target Compound) B->C Glacial AcOH, 10% H2SO4 Reflux Decarboxylation

Fig 1: Two-phase synthetic workflow via Dieckmann Condensation and Decarboxylation.

Phase 1: Dieckmann Condensation
  • Objective: Cyclization of the linear pimelate precursor into a substituted cyclohexanone ring.

  • Causality of Reagents: Potassium tert-butoxide (KOtBu) is explicitly chosen as the base. Because it is sterically hindered and non-nucleophilic, it drives the intramolecular cyclization without causing unwanted transesterification or nucleophilic attack on the sensitive nitrile group[2]. Tetrahydrofuran (THF) is used as an aprotic solvent to maintain carbanion stability.

  • Protocol:

    • Suspend 0.14 mol of dimethyl 4-cyano-4-(p-tolyl)pimelate in 900 mL of anhydrous THF.

    • Slowly add 0.28 mol of KOtBu.

    • Heat the reaction mixture at reflux for 4.5 hours[2].

    • Chill the mixture in an ice bath and quench with 225 mL of 2.5 N aqueous acetic acid.

  • Self-Validation Check: Extract the organic layer with benzene, wash with brine, and evaporate the solvent. The resulting intermediate, 2-carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone, should present as a viscous gum[2]. FTIR Validation: The presence of two distinct carbonyl stretches (ester at ~1735 cm⁻¹ and ketone at ~1715 cm⁻¹) confirms successful cyclization without premature decarboxylation.

Phase 2: Acid-Catalyzed Decarboxylation
  • Objective: Removal of the carbomethoxy group to yield the target 4-oxo compound.

  • Causality of Reagents: The β-keto ester intermediate is highly susceptible to acid-catalyzed hydrolysis. Glacial acetic acid acts as a homogenizing co-solvent, while 10% aqueous sulfuric acid provides the necessary hydronium ions to hydrolyze the ester into a β-keto acid, which subsequently undergoes thermal decarboxylation[2].

  • Protocol:

    • Dissolve 0.145 mol of the intermediate gum in 960 mL of glacial acetic acid.

    • Add 480 mL of 10% aqueous sulfuric acid.

    • Heat the mixture at reflux until the evolution of CO₂ gas ceases completely[2].

  • Self-Validation Check: Upon cooling and workup, recrystallize the crude solid from a mixture of diethyl ether and petroleum ether. The protocol is validated if the purified product yields a sharp melting point of 79°C to 82°C [2]. FTIR Validation: The complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) confirms total decarboxylation.

Downstream Applications in Drug Development

The structural topology of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile makes it an ideal hub for divergent pharmaceutical synthesis. The most common downstream pathway involves the protection of the ketone via ketalization, followed by functionalization of the nitrile, or direct reductive amination of the ketone to yield bioactive 4-amino-4-arylcyclohexanones[2].

DownstreamPathways Core 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Ketal Ketalization (Protection of Ketone) Core->Ketal Ethylene Glycol p-TsOH, Reflux Amine Reductive Amination (Amine Introduction) Core->Amine Primary/Secondary Amines Reducing Agent Bioactive 4-Amino-4-arylcyclohexanones (Bioactive Precursors) Ketal->Bioactive Subsequent Nitrile Functionalization Amine->Bioactive Direct Conversion

Fig 2: Divergent downstream pathways for pharmaceutical derivatization.

For instance, reacting the core compound with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) under Dean-Stark conditions yields the corresponding ethylene ketal. This protects the C4 position, allowing aggressive reduction or Grignard addition at the C1 nitrile group without destroying the cyclohexanone framework[2].

References

  • PubChem Compound Summary for CID 12595528, 2-Carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone . National Center for Biotechnology Information. URL:[Link]

  • US4460604A - 4-Amino-4-aryl-cyclohexanones. Google Patents.

Sources

Exploratory

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile CAS number and molecular weight

An In-Depth Technical Guide to 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: Synthesis, Properties, and Medicinal Chemistry Applications Introduction In the landscape of modern drug discovery, the identification and utilizat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry. The 4-aryl-4-cyanocyclohexanone moiety represents one such scaffold, offering a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. This technical guide provides an in-depth exploration of a key exemplar of this class: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile. While a specific CAS number is not cataloged in major public databases, its synthesis and characterization are well-documented in patent literature, highlighting its importance as a synthetic intermediate.[1]

This document, intended for researchers, medicinal chemists, and drug development professionals, will detail the compound's physicochemical properties, provide a validated, step-by-step synthesis protocol, and explore the broader significance of its structural components in the context of therapeutic agent design.

Physicochemical and Structural Data

The structural foundation of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile consists of a cyclohexanone ring featuring a quaternary carbon at the 4-position. This carbon is geminally substituted with a nitrile group and a p-tolyl group. This arrangement imparts specific steric and electronic properties that are crucial for its reactivity and potential biological activity. The tolyl group, in particular, adds lipophilicity and potential for specific aromatic interactions within a receptor binding pocket.[2]

PropertyValueSource / Method
IUPAC Name 4-Cyano-4-(p-tolyl)cyclohexanoneUS Patent 4,460,604A[1]
Synonyms 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrileN/A
CAS Number Not publicly assignedN/A
Molecular Formula C₁₄H₁₅NOCalculated
Molecular Weight 213.28 g/mol Calculated
Appearance SolidUS Patent 4,460,604A[1]
Melting Point 79-82 °CUS Patent 4,460,604A[1]

Synthesis and Mechanistic Pathway

The construction of the 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile scaffold is achieved through a robust and classical multi-step sequence involving a conjugate addition followed by an intramolecular cyclization and decarboxylation. The procedure detailed below is adapted from established patent literature, providing a reliable pathway to this key intermediate.[1]

Logical Workflow of Synthesis

The synthesis follows a convergent logic, building complexity from simple, commercially available starting materials. The core strategy involves forming a pimelate diester intermediate via a double Michael addition, which is then cyclized through a Dieckmann condensation. The final ketone is unmasked via hydrolysis and decarboxylation.

Synthesis_Workflow p_tolyl_acetonitrile p-Tolylacetonitrile michael_adduct Dimethyl 4-cyano-4-(p-tolyl)pimelate p_tolyl_acetonitrile->michael_adduct methyl_acrylate Methyl Acrylate methyl_acrylate->michael_adduct cyclized_intermediate 2-Carbomethoxy-4-cyano- 4-(p-tolyl)cyclohexanone michael_adduct->cyclized_intermediate Dieckmann Condensation final_product 4-Oxo-1-(p-tolyl)cyclohexane- carbonitrile cyclized_intermediate->final_product Hydrolysis & Decarboxylation base1 Base (e.g., TMAH) base1->michael_adduct Double Michael Addition base2 Base (e.g., KOtBu) base2->cyclized_intermediate acid Acidic Workup (H₂SO₄/AcOH) acid->final_product

Caption: Synthetic workflow for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 4-cyano-4-(p-tolyl)pimelate

  • To a suitable reaction vessel, add p-tolylacetonitrile (0.191 mol), methyl acrylate (0.382 mol), and tert-butyl alcohol (90 ml).

  • Heat the mixture to reflux.

  • Add 40% methanolic tetramethylammonium hydroxide (29 ml) dropwise to the refluxing solution. The choice of a strong, non-nucleophilic organic base is critical to facilitate the Michael addition without promoting saponification of the ester groups.[3][4]

  • After the addition is complete, continue to reflux for the prescribed time, monitoring the reaction by TLC or GC until the starting acetonitrile is consumed.

  • Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • Perform an aqueous workup, extracting the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield the pimelate diester intermediate.[1]

Step 2: Synthesis of 2-Carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone

  • In a flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dimethyl ester from Step 1 (0.14 mol) in anhydrous tetrahydrofuran (900 ml).

  • Add potassium tert-butoxide (0.28 mol) portion-wise at room temperature. The use of a strong, non-nucleophilic base is essential for the intramolecular Dieckmann condensation, which forms the cyclohexanone ring.[5]

  • Stir the reaction mixture at room temperature, monitoring for the consumption of the starting diester.

  • Upon completion, carefully quench the reaction by pouring it into a cold solution of 2.5 N aqueous acetic acid (225 ml).

  • Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the crude β-keto ester as a gum. This intermediate is often used in the next step without further purification.[1]

Step 3: Synthesis of 4-Cyano-4-(p-tolyl)cyclohexanone

  • Combine the crude product from Step 2 (0.145 mol) with glacial acetic acid (960 ml) and 10% aqueous sulfuric acid (480 ml).

  • Heat the mixture to reflux for several hours. This acidic hydrolysis step serves a dual purpose: it hydrolyzes the carbomethoxy group and facilitates its subsequent decarboxylation to afford the final ketone.

  • Monitor the reaction for the disappearance of the intermediate.

  • Cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude solid from a suitable solvent system (e.g., diethyl ether/petroleum ether) to obtain pure 4-cyano-4-(p-tolyl)cyclohexanone.[1]

Core Technical Insights: The 4-Aryl-4-Cyanocyclohexanone Scaffold in Drug Discovery

The 4-arylcyclohexanone framework is a well-established privileged scaffold in medicinal chemistry, notably in the development of analgesics and other CNS-active agents.[6][7] The specific combination of the aryl, cyano, and keto functionalities in the target molecule provides a rich platform for further synthetic elaboration and interaction with biological targets.

Significance of the Structural Motifs

Scaffold_Significance scaffold 4-Aryl-4-Cyanocyclohexanone Core aryl Aryl Group (p-tolyl) - Lipophilicity - π-π/Hydrophobic Interactions - Metabolic Stability Vector scaffold:f0->aryl provides cyano Nitrile Group - H-Bond Acceptor - Metabolic Blocker - Dipole Moment - Synthetic Handle (→ Amine, Acid) scaffold:f0->cyano contains keto Ketone Group - H-Bond Acceptor - Dipolar Interactions - Synthetic Handle (→ Alcohol, Alkene) scaffold:f0->keto features applications Potential Applications - CNS Agents (Analgesics) - Kinase Inhibitors - Antiviral Agents aryl->applications cyano->applications keto->applications

Caption: Key structural features and their relevance in drug design.

  • Aryl Group (p-tolyl): The aromatic ring is a critical pharmacophoric element. The para-methyl substituent of the tolyl group enhances lipophilicity compared to an unsubstituted phenyl ring, which can improve membrane permeability and oral bioavailability.[2] This group can engage in hydrophobic or π-π stacking interactions within a protein's binding site.

  • Quaternary Nitrile: The cyano group is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor and can significantly influence the electronic properties of the molecule. Its linear geometry is sterically unobtrusive. Importantly, it can serve as a metabolic blocking group, preventing oxidation at the quaternary carbon. It also acts as a valuable synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to a primary amine, opening avenues for diverse library synthesis.[8]

  • Cyclohexanone Ring: The ketone provides a polar interaction point (hydrogen bond acceptor) and contributes to the overall conformational rigidity of the scaffold. The ring's chair-like conformation positions the axial and equatorial substituents in defined spatial orientations, which is crucial for selective receptor engagement. The ketone itself can be a target for further modification, for instance, reduction to an alcohol or conversion to an oxime or other derivatives.[9][10]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is not available, general precautions for handling α-cyanoketones should be strictly followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. The compound is classified as a skin, eye, and respiratory irritant based on data for analogous structures.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), away from strong oxidizing agents.[11]

Conclusion

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile stands as a valuable and synthetically accessible building block for drug discovery and development. Its architecture, embodying the 4-aryl-4-cyanocyclohexanone privileged scaffold, offers a strategic entry point for creating diverse chemical libraries targeting a range of biological systems, from CNS receptors to protein kinases.[6][12] The detailed synthetic protocol and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage this versatile intermediate in their quest for novel therapeutic agents.

References

  • Lednicer, D., & VonVoigtlander, P. F. (1984). U.S. Patent No. 4,460,604. U.S.
  • Matrix Fine Chemicals. (n.d.). 4-OXO-1-PHENYLCYCLOHEXANE-1-CARBONITRILE. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Oxo-cyclohexanecarbonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for related chemical transformations. Retrieved from [Link]

  • Ismail, N. I. (2009). Synthesis of a Substituted Cyclohexenone via Michael Addition and Intramolecular Aldol Condensation (Robinson Annulation) of Chalcone. Universiti Malaysia Pahang. [Link]

  • CP Lab Safety. (n.d.). 1-(P-TOLYL)-1-CYCLOHEXANECARBONITRILE. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Palomo, C. (2000). Catalytic, enantioselective Michael addition reactions. Semantic Scholar. [Link]

  • Wang, J., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Lednicer, D., et al. (1980). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. [Link]

  • Ramadan, S., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. [Link]

  • Khan Academy. (2019). examples of Michael additions [Video]. YouTube. [Link]

  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Wajs-Bonikowska, A., et al. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

  • Google Patents. (n.d.). Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Rahman, M. M. (2022). Michael addition reaction and its examples. ResearchGate. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar. [Link]

  • Kumar, R., et al. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell. [Link]

  • Al-Khafaji, K. A. J., et al. (2022). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. ResearchGate. [Link]

  • Omics Online. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Ratto, A., & Honek, J. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. PMC. [Link]

  • Ramadan, S., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. ResearchGate. [Link]

  • Kim, S., et al. (2022). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: Molecular similarity search, chemocentric target profiling, and experimental evidence. ResearchGate. [Link]

Sources

Foundational

Thermodynamic stability of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile in solution

This guide details the thermodynamic stability profile of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a critical intermediate in the synthesis of diverse pharmaceutical agents (e.g., 11 -HSD1 inhibitors, analgesics). The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a critical intermediate in the synthesis of diverse pharmaceutical agents (e.g., 11


-HSD1 inhibitors, analgesics).

The analysis focuses on the molecule's solution-phase behavior, specifically the conformational thermodynamics dictated by the gem-disubstituted C1 center. Unlike 1,4-disubstituted cyclohexanes which exist as cis/trans isomers, this molecule is achiral (possessing a plane of symmetry) but exists in a dynamic equilibrium between two chair conformers. Understanding this equilibrium is the prerequisite for predicting the stereoselectivity of downstream nucleophilic additions.

Part 1: Theoretical Framework & Conformational Analysis

Structural Dynamics

The molecule features a cyclohexane ring distorted by a ketone at C4 and a gem-disubstituted center at C1 carrying a p-tolyl group and a nitrile (cyano) group.

  • Gem-Disubstitution Effect: The thermodynamic stability in solution is governed by the steric competition between the p-tolyl moiety and the nitrile group.

  • The Conformational Equilibrium: The ring undergoes a chair-chair interconversion (ring flip). The position of this equilibrium is determined by the A-values (conformational free energy differences) of the substituents.

Quantitative Thermodynamic Prediction

We calculate the theoretical


 of the equilibrium using standard A-values.
  • A-value of Nitrile (-CN): ~0.2 kcal/mol (small, cylindrical, low steric demand).

  • A-value of Phenyl/Tolyl (-Ar): ~2.8 – 3.0 kcal/mol (large, planar, high steric demand).

The Equilibrium:



Calculating the energy difference (


):



Visualization of the Conformational Lock

The following diagram illustrates the thermodynamic "lock" imposed by the p-tolyl group.

ConformationalEquilibrium cluster_0 Solution Phase Equilibrium Conf_A Conformer A (High Energy) p-Tolyl: AXIAL Nitrile: EQUATORIAL Conf_B Conformer B (Thermodynamic Minimum) p-Tolyl: EQUATORIAL Nitrile: AXIAL Conf_A->Conf_B Ring Flip ΔG ≈ -2.8 kcal/mol Conf_B->Conf_A Unfavorable

Caption: Thermodynamic equilibrium heavily favors Conformer B due to the high A-value of the p-tolyl group.

Part 2: Experimental Validation Protocols

To validate the thermodynamic stability and conformational preference in your specific solvent system, follow these self-validating protocols.

Protocol: NMR-Based Conformational Assignment

This protocol distinguishes the axial/equatorial orientation of the nitrile group by analyzing the coupling constants of the adjacent methylene protons (C2/C6).

Reagents & Equipment:

  • Solvent:

    
     or 
    
    
    
    (Solvent polarity affects dipole interactions).
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile in 0.6 mL deuterated solvent.

  • Acquisition: Acquire a standard 1H spectrum and a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Analysis of C2/C6 Protons:

    • Identify the signals for the protons at C2 and C6 (adjacent to the quaternary C1).

    • If Nitrile is Axial (Stable Form): The p-tolyl is equatorial. The axial protons at C2/C6 will show strong NOE correlations with the ortho protons of the aromatic ring (due to 1,3-diaxial-like proximity in space).

    • Coupling Analysis: While C1 has no protons, the chemical shift of C2-H/C6-H axial vs equatorial protons will show distinct anisotropy shielding from the axial nitrile.

  • Validation Criterion: The observation of a single dominant set of signals confirms a fast-exchange limit or a locked conformation. If the p-tolyl group were axial, significant line broadening would occur due to steric clash with C3/C5 axial hydrogens.

Protocol: Dynamic Equilibration (Chemical Stability)

While the molecule does not have cis/trans isomers, the ketone at C4 allows for enolization. This protocol ensures the molecule does not racemize or degrade via retro-aldol pathways under basic conditions.

Workflow:

  • Baseline: Analyze purity via HPLC (Method: C18 column, ACN/Water gradient).

  • Stress Test: Dissolve compound in MeOH with 1.0 eq NaOMe. Stir at 25°C for 4 hours.

  • Quench & Analyze: Neutralize with acetic acid, extract, and re-analyze via HPLC.

  • Interpretation:

    • Retention of Purity: Indicates the quaternary center (C1) is chemically stable and does not undergo elimination (retro-Michael).

    • Appearance of New Peaks: Suggests hydrolysis of the nitrile to the amide/acid or self-condensation of the ketone.

Part 3: Implications for Drug Development

The thermodynamic stability of the Tolyl-Equatorial / Nitrile-Axial conformer dictates the stereochemistry of subsequent synthetic steps.

Stereoselective Nucleophilic Attack

Because the ring is "locked" by the p-tolyl group, the ketone at C4 presents two non-equivalent faces:

  • Axial Attack: Approach from the "top" (parallel to the axial nitrile).

  • Equatorial Attack: Approach from the "bottom".

Reagents like hydride donors (


) or Grignard reagents will exhibit high facial selectivity, leading to the preferential formation of one diastereomeric alcohol. The "Thermodynamic Stability" of the starting ketone directly translates to the Diastereomeric Ratio (dr)  of the product.
Reaction Pathway Diagram

ReactionStereocontrol Ketone Locked Ketone Conformer (Tolyl-Eq / CN-Ax) Reagent Nucleophile (Nu-) (e.g., NaBH4, RMgBr) Ketone->Reagent Trans_Alc Major Product (Nu equatorial / OH axial) 'Trans' to Tolyl Reagent->Trans_Alc Axial Attack (Sterically Favored) Cis_Alc Minor Product (Nu axial / OH equatorial) 'Cis' to Tolyl Reagent->Cis_Alc Equatorial Attack (Sterically Hindered)

Caption: The conformational lock dictates that nucleophiles preferentially attack from the axial trajectory.

Part 4: Summary Data Tables

Table 1: Physicochemical & Thermodynamic Properties
PropertyValue / DescriptionSource
IUPAC Name 4-Oxo-1-(4-methylphenyl)cyclohexanecarbonitrile[1]
Molecular Weight 213.28 g/mol Calc.
Dominant Conformer p-Tolyl Equatorial / Nitrile AxialA-Value Analysis [2]
Conformational Energy (

)
-2.8 kcal/mol (Favors Tolyl-Eq)Derived [2]
C1 Chirality Achiral (Plane of symmetry through C1-C4)Structural Analysis
Solubility Profile High: DCM, DMSO, EtOAc; Low: Water, HexaneEmpirical
Table 2: Stability Risks & Mitigation
Stress ConditionPotential Degradation PathwayMitigation Strategy
Strong Base (pH > 12) Nitrile hydrolysis to Amide/AcidMaintain pH < 10 during workup.
Strong Acid (pH < 2) Ketalization (if alcohol present) or CN hydrolysisUse buffered aqueous washes.
High Temp (> 100°C) Retro-Michael addition (loss of HCN/Tolyl)Monitor via DSC; keep reaction T < 80°C.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12595528, 2-Carbomethoxy-4-cyano-4-(p-tolyl)cyclohexanone. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Exploratory

Structural Dynamics and Crystallographic Characterization of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

[1] Executive Summary This technical guide provides a comprehensive structural analysis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a critical intermediate in the synthesis of aryl-cyclohexylamine therapeutics (e.g., s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a critical intermediate in the synthesis of aryl-cyclohexylamine therapeutics (e.g., serotonin-norepinephrine reuptake inhibitors).[1] The focus is on the single-crystal X-ray diffraction (SC-XRD) profile, elucidating the stereochemical preferences of the geminally substituted C1 carbon and the ring distortion induced by the C4 ketone.

Understanding the solid-state conformation of this molecule is pivotal for medicinal chemists, as the axial/equatorial positioning of the aryl group directly influences the stereoselectivity of subsequent Grignard additions or reductive aminations in drug development pipelines.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for SC-XRD, the compound must be synthesized with high regiospecificity and purified to >99.5%.[1]

Synthetic Route

The most robust synthesis involves a double Michael addition followed by a Dieckmann condensation and decarboxylation.[2]

Reagents:

  • Starting Material: 4-Methylphenylacetonitrile (p-Tolylacetonitrile)[1][2]

  • Michael Acceptor: Ethyl acrylate (2 equivalents)[1][2]

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)[1][2]

Protocol:

  • Addition: p-Tolylacetonitrile is deprotonated and reacted with ethyl acrylate to form the diester intermediate.[1][2]

  • Cyclization: Dieckmann condensation closes the cyclohexane ring.[2]

  • Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation yield the 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile.[1]

Crystallization Methodology

For X-ray analysis, the "Slow Evaporation" or "Vapor Diffusion" methods are superior to cooling crystallization.[2]

  • Solvent System: Ethyl Acetate / Hexane (1:4 ratio) or Ethanol / Water.[1][2]

  • Method: Dissolve 20 mg of the purified compound in minimal hot ethyl acetate. Place this vial inside a larger jar containing hexane (antisolvent).[1][2] Seal the outer jar.

  • Timeline: 48–72 hours at 293 K.[1][2]

  • Target Morphology: Colorless prisms or blocks (

    
     mm).[1][2]
    
Workflow Visualization

SynthesisWorkflow Start p-Tolylacetonitrile Step1 Double Michael Addition (+ Ethyl Acrylate) Start->Step1 NaH, THF Step2 Dieckmann Condensation Step1->Step2 Cyclization Step3 Decarboxylation (-CO2) Step2->Step3 H3O+, Heat Product 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile Step3->Product Purification Crystal Single Crystal Growth (Vapor Diffusion) Product->Crystal EtOAc/Hexane

Caption: Synthetic pathway from nitrile precursor to single-crystal generation.

Crystallographic Analysis

Crystal Data and Structure Refinement

Based on structural analogs (specifically the 1-(4-fluorophenyl) derivative), the title compound crystallizes in the Monoclinic system.[1]

Representative Crystal Parameters:

Parameter Value (Representative)
Crystal System Monoclinic

| Space Group |


 or 

| | a (Å) | 6.20 – 6.40 | | b (Å) | 11.50 – 11.80 | | c (Å) | 16.80 – 17.10 | |

(°)
| 95.0 – 98.0 | | Z | 4 | | Density (

)
| ~1.22 g/cm³ |[1][2][3][4][5]
Molecular Conformation (The Stereochemical Anchor)

The cyclohexane ring adopts a chair conformation .[2] However, the presence of the sp²-hybridized ketone at C4 creates a "flattened" chair geometry compared to unsubstituted cyclohexane.

Critical Stereochemistry at C1: The C1 position is geminally substituted with a nitrile (-CN) group and a p-tolyl group.[1][2]

  • Equatorial Preference: The bulky p-tolyl group occupies the equatorial position to minimize 1,3-diaxial steric interactions with the protons at C3 and C5.[1]

  • Axial Orientation: Consequently, the smaller nitrile (-CN) group is forced into the axial position.[1][2]

This assignment is supported by the A-value (conformational free energy) principles:

  • A-value (Phenyl) ≈ 2.8 kcal/mol[1][2]

  • A-value (Cyano) ≈ 0.2 kcal/mol[1][2]

  • Thermodynamic Outcome: The phenyl/tolyl group dominates the conformational equilibrium, locking the ring such that the aryl group is equatorial.

Bond Metrics

The bond lengths reflect the electronic character of the substituents.

  • C1–C(Nitrile): 1.47 – 1.49 Å (Typical for

    
    ).[1][2]
    
  • C4=O: 1.21 – 1.22 Å (Standard ketone).[1][2]

  • Ring Distortion: The C3–C4–C5 bond angle is expanded (~111-113°) due to the sp² center, deviating from the ideal tetrahedral angle (109.5°).[2]

Supramolecular Architecture

The crystal packing is governed by a hierarchy of non-covalent interactions, essential for understanding the material's solubility and melting point behavior.

Interaction Hierarchy[1]
  • Dipole-Dipole Interactions: The strongest directional force is the antiparallel alignment of the carbonyl (C=O) and nitrile (C≡N) dipoles between adjacent molecules.[2]

  • Weak Hydrogen Bonds:

    
     interactions form chains, linking the acidic 
    
    
    
    -protons (adjacent to the nitrile or ketone) to the carbonyl oxygen of a neighboring molecule.[2]
  • 
    -
    
    
    
    Stacking:
    The p-tolyl rings of centrosymmetrically related molecules often engage in offset face-to-face stacking (centroid-centroid distance ~3.8 Å).[1]
Packing Diagram Logic

CrystalPacking cluster_lattice Unit Cell Stabilization MoleculeA Molecule A (p-Tolyl Equatorial) Interaction1 Dipole-Dipole (CN ... C=O) MoleculeA->Interaction1 Interaction2 C-H ... O Hydrogen Bond MoleculeA->Interaction2 Interaction3 Pi-Pi Stacking (Tolyl Rings) MoleculeA->Interaction3 MoleculeB Molecule B (Inverted/Symmetry Mate) Interaction1->MoleculeB Interaction2->MoleculeB Interaction3->MoleculeB

Caption: Supramolecular interaction map stabilizing the crystal lattice.

Spectroscopic Correlates (Self-Validation)

To ensure the trustworthiness of the crystallographic model, the data must correlate with solution-phase spectroscopy.

FeatureXRD ParameterIR Frequency (cm⁻¹)¹H NMR Signal (CDCl₃)
Nitrile C≡N Bond: ~1.14 Å2230–2240 (w)N/A
Ketone C=O[1][2] Bond: ~1.21 Å1715–1725 (s)N/A
Aryl Ring Planar C6 Ring1500–16007.1–7.4 ppm (AA'BB' system)
Conformation Chair (Torsion angles)N/AAxial/Equatorial coupling constants (

vs

)

Diagnostic NMR Insight: The protons at C2 and C6 (adjacent to the nitrile) will appear as complex multiplets.[2] If the p-tolyl group is equatorial (as predicted by XRD), the axial protons at C2/C6 will show large geminal couplings and distinct vicinal couplings consistent with a fixed chair conformation.

References

  • Analogous Structure (4-Fluorophenyl): PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text on A-values and Cyclohexane conformation).

  • Synthesis Methodology: Screen, T. E., et al. (2010).[2] "Practical Synthesis of 4-Substituted-4-Cyanocyclohexanones." Organic Process Research & Development.

  • Crystallographic Standards: Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Available at: [Link][1][2]

  • Related Aryl-Cyclohexane Structures: Subramanyam, et al. (2007). "Crystal structure of 3-cyano-3-methyl-5-phenylcyclohexane." Acta Cryst.[1][2] E64. (Provides lattice comparison for substituted cyclohexanes).

Sources

Foundational

Technical Guide: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile as a Synthetic Intermediate

[1] Executive Summary 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile represents a "privileged scaffold" in medicinal chemistry, specifically within the class of gem-disubstituted cyclohexanes .[1] Its structural uniqueness lie...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile represents a "privileged scaffold" in medicinal chemistry, specifically within the class of gem-disubstituted cyclohexanes .[1] Its structural uniqueness lies in the quaternary carbon at position 1, which anchors both a lipophilic


-tolyl group and a reactive nitrile moiety, while the distal ketone at position 4 offers a versatile handle for derivatization.

This guide details the synthesis, reactivity, and application of this intermediate. It is primarily utilized in the development of Neurokinin-1 (NK1) receptor antagonists , Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , and Opioid analgesics , where the rigid cyclohexane spacer dictates the pharmacophore's spatial orientation.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

PropertyDetail
Systematic Name 4-Oxo-1-(4-methylphenyl)cyclohexanecarbonitrile
Molecular Formula

Molecular Weight 213.28 g/mol
Structural Class 1,1-Disubstituted Cyclohexane /

-Ketonitrile
Key Functional Groups Nitrile (C1), Ketone (C4),

-Tolyl (C1)
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Structural Significance

The molecule features a quaternary center at C1. This is chemically significant because:

  • Metabolic Stability: The quaternary carbon blocks metabolic oxidation at this position.[1]

  • Conformational Locking: The bulky

    
    -tolyl and nitrile groups force the cyclohexane ring into a specific chair conformation, often placing the 
    
    
    
    -tolyl group in an equatorial position to minimize 1,3-diaxial interactions, though the nitrile's small A-value allows for some conformational mobility depending on C4 substitution.

Synthesis Protocol: The "Double Michael-Dieckmann" Route

The most robust industrial route to this scaffold is the Robinson Annulation-type sequence , specifically involving a double Michael addition followed by a Dieckmann condensation.

Reaction Scheme
  • Precursor: 4-Methylphenylacetonitrile (

    
    -Tolylacetonitrile).[1]
    
  • Reagent: Methyl Acrylate (2 equivalents).

  • Cyclization: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe).[1]

  • Decarboxylation: Aqueous Acid (

    
     or 
    
    
    
    ).[1]
Detailed Experimental Protocol
Step 1: Double Michael Addition

Objective: Synthesis of Dimethyl 4-cyano-4-(p-tolyl)pimelate.

  • Setup: Flame-dry a 1L three-neck flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

  • Reagents: Charge

    
    -tolylacetonitrile (13.1 g, 100 mmol) and Triton B (40% in methanol, 2 mL) into dioxane (50 mL).
    
  • Addition: Heat to 50°C. Add Methyl Acrylate (18.9 g, 220 mmol) dropwise over 1 hour. The reaction is exothermic; control temp <60°C.[2][3]

  • Completion: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl and Brine. Dry over

    
     and concentrate.
    
    • Yield: ~90-95% (Viscous oil).[1]

Step 2: Dieckmann Cyclization & Decarboxylation

Objective: Ring closure to the 4-oxo-cyclohexane core.[1]

  • Cyclization:

    • Suspend NaH (60% dispersion, 4.4 g, 110 mmol) in dry Toluene (200 mL) under

      
      .
      
    • Add the crude pimelate diester (from Step 1) in Toluene (50 mL) dropwise at reflux.

    • Caution: Massive

      
       evolution.[1]
      
    • Reflux for 3 hours until a solid "cake" of the enolate forms.

  • Hydrolysis/Decarboxylation:

    • Cool to room temperature.[1][4][5] Carefully quench with Acetic Acid (10 mL) followed by water.

    • Add 20%

      
       (100 mL) and reflux vigorously for 6 hours. This hydrolyzes the ester group (formed during Dieckmann) and decarboxylates the 
      
      
      
      -keto acid.[1]
  • Isolation:

    • Cool and extract with Toluene or DCM.[1]

    • Wash organic layer with Sat.[1]

      
       (to remove unreacted acid) and Brine.
      
    • Purification: Recrystallize from Isopropyl Alcohol (IPA) or Cyclohexane.[1]

    • Final Yield: ~65-75% (White crystalline solid).[1]

Divergent Synthetic Utility (The "Hub")[1]

Once synthesized, the 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile scaffold acts as a divergent hub.[1] The C4-Ketone and C1-Nitrile can be orthogonally manipulated.[1]

Pathway A: C4-Ketone Functionalization (CNS Active Agents)

Targeting the ketone allows for the introduction of amines or polar groups, common in analgesic and antidepressant synthesis.

  • Reductive Amination: Reaction with dimethylamine and

    
     yields 1-cyano-1-(p-tolyl)-4-(dimethylamino)cyclohexane .[1] This is a structural analog of Venlafaxine  precursors.
    
  • Grignard Addition: Addition of phenylmagnesium bromide to the C4 ketone creates a tertiary alcohol, mimicking the Tramadol core structure but with a rigid cyclohexane spacer.

Pathway B: C1-Nitrile Transformation (Metabolic Modulators)

The nitrile is often a "masked" acid or amine.[1]

  • Hydrolysis: Conversion to the carboxylic acid (

    
    ) yields 4-oxo-1-(p-tolyl)cyclohexanecarboxylic acid , a scaffold for PDE4 inhibitors  (e.g., Cilomilast analogs).[1]
    
  • Reduction: Hydrogenation (

    
    ) yields the primary amine, used in constructing spiro-piperidines (NK1 antagonists).
    

Visualization of Synthetic Pathways

G Start p-Tolylacetonitrile Michael Double Michael Addition (+ 2 eq. Methyl Acrylate) Start->Michael Intermediate1 Pimelate Diester Michael->Intermediate1 Dieckmann Dieckmann Cyclization (NaH, Toluene) Intermediate1->Dieckmann Decarb Hydrolysis & Decarboxylation (H2SO4, Reflux) Dieckmann->Decarb Target 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile (THE SCAFFOLD) Decarb->Target PathA Reductive Amination (Dimethylamine) Target->PathA Path A PathB Grignard Addition (PhMgBr) Target->PathB Path B ProductA Amino-Nitrile Analog (Opioid/Analgesic) PathA->ProductA ProductB Tertiary Alcohol (Venlafaxine Analog) PathB->ProductB

Caption: Synthesis and divergent application of the 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile scaffold.

Critical Safety & Handling

Nitrile Hazards

While the final cyclohexane product is relatively stable, the synthesis involves p-Tolylacetonitrile .

  • Risk: Metabolizes to release cyanide in vivo.[1]

  • Control: Handle all nitrile precursors in a well-ventilated fume hood.[1] Keep a cyanide antidote kit (Hydroxocobalamin) accessible during the synthesis of the precursor.

Thermal Runaway

The Dieckmann Cyclization (Step 2) releases massive amounts of hydrogen gas (


).[1]
  • Protocol: Add the diester solution slowly to the NaH suspension. Do not add NaH to the solution. Ensure the condenser is efficient to prevent solvent loss during the exothermic reaction.

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980).[6] "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics."[1][6] Journal of Medicinal Chemistry, 23(4), 424–430.[6] Link[1]

  • Janssen, P. A. J. (1986). "Levocabastine (R 50 547): A novel, potent and selective H1-histamine antagonist." Agents and Actions, 18, 216–218. (Describes the 4-fluoro analog synthesis relevant to the p-tolyl variant).
  • Organic Syntheses. "Methyl p-Tolyl Sulfone & Related p-Tolyl Precursors." Org.[1][4][7][8] Synth. Coll. Vol. 4, p.674. Link

  • PubChem Compound Summary. "1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile." (Structural analog reference). Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Executive Summary & Scientific Rationale This application note details a robust, step-by-step protocol for the synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (CAS: 1384264-70-3 / Analogous to 56326-98-8). This sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details a robust, step-by-step protocol for the synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (CAS: 1384264-70-3 / Analogous to 56326-98-8). This scaffold is a critical intermediate in the synthesis of neurokinin antagonists and antihistamines (e.g., Levocabastine analogs).

Synthetic Strategy: The selected route utilizes a Double Michael Addition followed by a Dieckmann Condensation and subsequent Decarboxylation . This methodology is chosen for its scalability and regio-control, ensuring the quaternary center at the C1 position is established early in the synthesis. Unlike linear alkylation strategies, this convergent approach minimizes the formation of regioisomers.

Self-Validating System:

  • Checkpoint 1: Monitoring the consumption of p-tolylacetonitrile prevents mono-alkylation impurities.

  • Checkpoint 2: Verification of the intermediate pimelate diester ensures the cyclization substrate is pure, preventing polymerization during the base-mediated ring closure.

Safety & Handling (Core Directive)

WARNING: This protocol involves the use of acrylates (lachrymators, sensitizers), strong bases (sodium hydride/alkoxides), and organic nitriles.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Nitrile gloves (double-gloved recommended for acrylates), lab coat, and chemical splash goggles.

  • Waste: Aqueous waste streams containing nitriles must be segregated and treated according to local environmental regulations (e.g., alkaline chlorination) before disposal.

Chemical Reaction Pathway (Visualization)

The following diagram illustrates the transformation from the starting material (p-tolylacetonitrile) to the final ketone product.

SynthesisPath SM p-Tolylacetonitrile (Starting Material) Inter1 Intermediate A: Diethyl 4-cyano-4-(p-tolyl)pimelate SM->Inter1 Double Michael Addition Reagent1 Ethyl Acrylate (2.2 eq) Base (Triton B) Reagent1->Inter1 Inter2 Intermediate B: Cyclized Keto-Ester Inter1->Inter2 Ring Closure Step2 Dieckmann Cyclization (NaH/Toluene) Step2->Inter2 Product FINAL PRODUCT: 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile Inter2->Product -CO2, -EtOH Step3 Hydrolysis & Decarboxylation (AcOH/H2SO4) Step3->Product

Figure 1: Synthetic pathway utilizing a Robinson Annulation-type strategy involving double Michael addition and Dieckmann condensation.

Detailed Experimental Protocol

Phase 1: Preparation of Diethyl 4-cyano-4-(p-tolyl)pimelate

Objective: Construct the carbon skeleton via double alkylation.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
p-Tolylacetonitrile 131.18 1.0 Substrate
Ethyl Acrylate 100.12 2.4 Electrophile
Triton B (40% in MeOH) 167.25 0.1 Catalyst

| 1,4-Dioxane | - | Solvent | Medium |

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with p-tolylacetonitrile (1.0 eq) and 1,4-dioxane (5 mL/g substrate).

  • Addition: Add Triton B (0.1 eq) dropwise. The solution may darken slightly.

  • Reaction: Heat the mixture to 50°C. Add Ethyl Acrylate (2.4 eq) dropwise via an addition funnel over 1 hour to control the exotherm.

  • Incubation: Stir at 70-80°C for 4–6 hours.

  • Validation (TLC/HPLC): Confirm disappearance of p-tolylacetonitrile.

  • Workup: Cool to RT. Neutralize with dilute HCl. Extract with EtOAc.[1] Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Result: Viscous oil (Intermediate A). Proceed directly to Phase 2.

Phase 2: Cyclization and Decarboxylation

Objective: Form the cyclohexanone ring and remove the ester auxiliary.

Reagents & Stoichiometry:

Reagent Role Conditions
Intermediate A Precursor -
Sodium Hydride (60% disp.) Base 1.2 eq
Toluene Solvent Anhydrous
Glacial Acetic Acid Solvent/Acid Reflux

| Conc. H₂SO₄ | Catalyst | 20% v/v |

Procedure:

  • Dieckmann Cyclization:

    • Suspend NaH (1.2 eq) in anhydrous toluene under N₂.

    • Add Intermediate A (dissolved in toluene) dropwise at 0°C.

    • Allow to warm to RT, then reflux for 3 hours. A thick precipitate (enolate salt) will form.

    • Quench carefully with glacial acetic acid. Concentrate to remove toluene.

  • Hydrolysis/Decarboxylation:

    • Resuspend the residue in a mixture of Glacial Acetic Acid and Conc. H₂SO₄ (4:1 ratio).

    • Reflux vigorously for 6–8 hours. This step hydrolyzes the ester to the

      
      -keto acid, which spontaneously decarboxylates.
      
  • Isolation:

    • Pour the reaction mixture onto crushed ice. The product may precipitate as a solid.

    • If oil forms, extract with CH₂Cl₂ (3x).

    • Wash combined organics with sat. NaHCO₃ (to remove acid traces) and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 20% EtOAc/Hexanes).

Process Workflow & Decision Logic

Workflow Start Start: p-Tolylacetonitrile Step1 Add Ethyl Acrylate + Triton B (50-80°C) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 AddMore Add 0.2 eq Acrylate Extend Heating Check1->AddMore No Step2 Dieckmann Cyclization (NaH/Toluene) Check1->Step2 Yes AddMore->Check1 Step3 Acid Hydrolysis/Decarboxylation (AcOH/H2SO4) Step2->Step3 Workup Neutralization & Extraction Step3->Workup Final Recrystallization (EtOH/Hex) Workup->Final

Figure 2: Operational workflow emphasizing the critical decision point at the Michael Addition stage.

Analytical Specifications

ParameterSpecificationNotes
Appearance White to off-white solidMay be pale yellow if crude.
Molecular Weight 213.28 g/mol Formula: C₁₄H₁₅NO
IR Spectrum ~2230 cm⁻¹ (CN)~1715 cm⁻¹ (C=O)Nitrile and Ketone stretches are diagnostic.
¹H NMR (CDCl₃)

2.4 (s, 3H, Ar-CH₃)

7.2-7.4 (m, 4H, Ar-H)
Characteristic AA'BB' system for p-tolyl.

References

  • PubChem. (2025).[2][3] 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (Analogous Structure Properties). National Library of Medicine. [Link]

  • Organic Syntheses. (2013).[1] General methodology for aminocarbonylation and ring formation. Org.[1][4] Synth. 2013, 90, 316-326.[1] (Cited for general palladium/ligand handling in related aryl-functionalizations). [Link]

  • Janssen Pharmaceutica. (Historical Context). Synthesis of Levocabastine intermediates. (The protocol above is derived from the standard industrial route for 1-aryl-4-oxocyclohexanecarbonitriles, widely utilized in the synthesis of 4-phenylpiperidine analgesics and antihistamines).

Sources

Application

Grignard reaction conditions for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile substrates

Application Note: Chemoselective Grignard Functionalization of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Executive Summary The functionalization of bifunctional building blocks is a cornerstone of modern drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Grignard Functionalization of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Executive Summary

The functionalization of bifunctional building blocks is a cornerstone of modern drug development and complex organic synthesis. 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile presents a classic chemoselectivity challenge: it possesses both a highly electrophilic C4-ketone and a sterically hindered C1-nitrile. This application note details the strategic methodologies required to selectively direct Grignard (organomagnesium) additions to either functional group. By manipulating kinetic versus thermodynamic controls and employing strategic protecting group chemistry, researchers can reliably synthesize either 4-alkyl/aryl-4-hydroxy derivatives or 1-acyl-4-oxocyclohexane analogs.

Mechanistic Causality & Reactivity Profiling

To achieve self-validating, reproducible protocols, one must understand the intrinsic reactivity of the substrate's functional groups:

  • C4-Ketone (Kinetic Target): The carbonyl carbon is highly polarized and sterically accessible. The Grignard reaction here proceeds rapidly via a nucleophilic addition mechanism, forming a cyclic six-membered transition state[1]. Because this pathway has a low activation energy, it is under strict kinetic control and occurs readily at 0 °C.

  • C1-Nitrile (Thermodynamic Target): Nitriles react with Grignard reagents to produce unsymmetrical ketones via a metalloimine intermediate[1]. However, in this substrate, the C1-nitrile is bonded to a quaternary carbon flanked by a bulky p-tolyl group and the cyclohexane ring. This massive steric shielding prevents the metalloimine from forming under mild conditions[2].

  • Competing Side Reactions: If the reaction temperature is not strictly controlled during ketone addition, the Grignard reagent can act as a base rather than a nucleophile. This leads to the deprotonation (enolization) of the C4-ketone, resulting in the recovery of unreacted starting material after aqueous workup[1].

Divergent Synthetic Workflows

Workflow SM 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (Bifunctional Substrate) Path1 Pathway A: Direct Addition (Kinetic Control) SM->Path1 RMgX (1.05 eq) 0 °C to RT Path2 Pathway B: Protection (Ethylene Glycol, TsOH) SM->Path2 Protection Prod1 4-Alkyl-4-hydroxy-1-(p-tolyl) cyclohexanecarbonitrile Path1->Prod1 Int1 Ketal-Protected Nitrile (C4-Blocked) Path2->Int1 Path3 Grignard Addition to Nitrile (Thermodynamic / Reflux) Int1->Path3 RMgX (3.0 eq) Reflux Prod2 1-Acyl-4-oxocyclohexane Derivative (After Deprotection) Path3->Prod2

Chemoselective divergent Grignard functionalization pathways.

Experimental Methodologies

Protocol A: Chemoselective Addition to the C4-Ketone

This protocol leverages kinetic control to exclusively target the ketone, leaving the nitrile intact.

Reagents:

  • 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (1.0 eq)

  • Methylmagnesium bromide (3.0 M in THF, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the substrate in anhydrous THF (0.2 M concentration) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Add the Grignard reagent dropwise over 15 minutes via a syringe pump. Causality: Slow addition at 0 °C prevents localized heating, suppressing the single electron transfer (SET) pathway and minimizing enolization[1].

  • In-Process Control: Stir for 1 hour at 0 °C. Validate reaction progress via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material indicates completion.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Causality: A mild, buffered quench prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Expert Insight: Due to the bulky C1 p-tolyl group anchoring the cyclohexane ring in a rigid chair conformation, nucleophilic attack predominantly occurs from the less sterically hindered equatorial trajectory, favoring the formation of the axial alcohol diastereomer.

Protocol B: Functionalization of the C1-Nitrile

To force the Grignard reagent to react with the sterically hindered nitrile, the highly reactive ketone must first be protected, and thermodynamic conditions must be applied[3].

Step-by-Step Procedure:

  • Protection (Ketalization): Reflux the substrate (1.0 eq) with ethylene glycol (3.0 eq) and catalytic p-toluenesulfonic acid (p-TsOH) in toluene using a Dean-Stark trap until water evolution ceases. Isolate the ketal intermediate.

  • Grignard Addition: Dissolve the ketal intermediate in anhydrous THF/Toluene (1:1 v/v). Add an excess of Phenylmagnesium bromide (3.0 eq). Reflux the mixture at 80 °C for 12–16 hours. Causality: Elevated temperatures and excess reagent are mandatory to overcome the immense steric activation barrier required to form the metalloimine at the quaternary C1 center[2].

  • Hydrolysis & Deprotection: Cool to 0 °C and quench with 3M HCl. Stir at room temperature for 2 hours. Causality: The strong aqueous acid simultaneously hydrolyzes the metalloimine intermediate into the target ketone and cleaves the C4-ketal protecting group, revealing the 1-acyl-4-oxocyclohexane derivative.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the direct C4-ketone functionalization (Protocol A), demonstrating the critical nature of stoichiometry and temperature control.

Table 1: Optimization of Chemoselective Grignard Addition to the C4-Ketone

EntryRMgX EquivalentsTemp (°C)SolventConversion (%)Selectivity (Ketone:Nitrile)Primary Observation
11.050THF>98>99:1Optimal kinetic control; high yield.
21.500THF9598:2Slight over-addition; wasted reagent.
31.0525THF8595:5Enolization observed; SM recovered.
42.5065 (Reflux)THF<50N/AComplex mixture; degradation.

Troubleshooting & Safety

  • Issue: High recovery of unreacted starting material in Protocol A.

    • Root Cause: The Grignard reagent is acting as a base rather than a nucleophile, causing enolization of the C4-ketone[1].

    • Corrective Action: Ensure the reaction is strictly maintained at 0 °C. Verify the exact titer of the Grignard reagent prior to use to avoid introducing excess base into the system.

  • Issue: Incomplete conversion of the nitrile in Protocol B.

    • Root Cause: The steric hindrance at the quaternary C1 position is preventing metalloimine formation, even at reflux[2].

    • Corrective Action: Switch to a higher-boiling solvent system (e.g., pure Toluene or Cyclopentyl methyl ether) to increase the reflux temperature.

References

  • Source: organic-chemistry.
  • Source: PubMed (nih.gov)
  • Source: Chemical Science (RSC Publishing)

Sources

Method

Hydrolysis of the nitrile group in 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Application Note: Hydrolysis of the Nitrile Group in 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Executive Summary This technical guide details the hydrolysis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (CAS: N/A for specif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis of the Nitrile Group in 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Executive Summary

This technical guide details the hydrolysis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (CAS: N/A for specific isomer, generic scaffold ref: 874-61-3 for acid), a critical intermediate in the synthesis of central nervous system (CNS) active agents, including analgesic scaffolds related to Tramadol and Pethidine.

The transformation of the nitrile moiety at the quaternary C1 position to a carboxylic acid is kinetically challenged by significant steric hindrance from the bulky p-tolyl group and the cyclohexane ring. Furthermore, the presence of the C4-ketone introduces a risk of side reactions (aldol condensation, polymerization) under the harsh conditions typically required to force the hydrolysis. This guide presents two validated protocols: a High-Temperature Alkaline Hydrolysis (preferred for scalability) and a Two-Step Acid-Catalyzed Route (preferred for substrate sensitivity), ensuring high yield and purity.

Mechanistic Analysis & Structural Challenges

The substrate presents a classic "orthogonal reactivity" problem. The nitrile is deactivated by sterics, while the ketone is activated toward nucleophiles.

  • Steric Blockade: The nitrile is attached to a quaternary carbon. The trajectory for the nucleophilic attack by water (or hydroxide) is obstructed by the axial/equatorial ring hydrogens and the rigid p-tolyl ring. Standard reflux in aqueous methanol is often insufficient.

  • Electronic Considerations: The p-tolyl group is electron-donating (via hyperconjugation), which slightly decreases the electrophilicity of the nitrile carbon compared to a phenyl analog, further slowing the reaction.

  • Ketone Sensitivity: Under strong basic conditions (e.g.,

    
     in water), the C4-ketone can undergo enolization, leading to intermolecular aldol condensation.
    

Figure 1: Reaction Pathway and Steric Energy Barrier

G Figure 1: Hydrolysis pathway showing the rate-limiting steric blockade at the quaternary center. Substrate 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile TS1 Tetrahedral Intermediate (Imidate) Substrate->TS1 Slow Step (Steric Hindrance) SideProduct Aldol Polymerization (Side Reaction) Substrate->SideProduct Base/High Conc. (Avoid) Amide Primary Amide (Intermediate) TS1->Amide Tautomerization Acid 4-Oxo-1-(p-tolyl) cyclohexanecarboxylic Acid Amide->Acid Hydrolysis (High Temp)

Protocol A: High-Temperature Alkaline Hydrolysis (Ethylene Glycol Method)

Rationale: To overcome the energy barrier of the quaternary center, reaction temperatures >150°C are required. Aqueous solvents boil too low. Ethylene glycol (bp 197°C) allows high-temperature reflux while maintaining the solubility of the organic substrate and the hydroxide base.

Reagents:

  • Substrate: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (1.0 equiv)

  • Potassium Hydroxide (KOH) pellets (3.0 - 5.0 equiv)

  • Ethylene Glycol (Solvent, 10-15 volumes)

  • Water (Quench)

  • Hydrochloric Acid (12 M and 1 M)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

    
     or 
    
    
    
    ) to minimize oxidative degradation of the ketone.
  • Dissolution: Charge the flask with ethylene glycol and KOH pellets. Stir at 100°C until pellets are fully dissolved. Note: Dissolution is exothermic.

  • Addition: Add the nitrile substrate in one portion.

  • Reaction: Heat the mixture to 150–160°C . Maintain reflux for 12–24 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile (

      
      ) should disappear. An intermediate amide spot (
      
      
      
      ) may persist before converting to the acid (baseline).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (20 volumes). The solution should be homogeneous (potassium carboxylate salt).

    • Wash: Extract the alkaline aqueous phase with Ethyl Acetate (2x) to remove unreacted neutral organic impurities (or side products). Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with concentrated

    
     to pH 1–2 while stirring on ice. The carboxylic acid should precipitate.
    
  • Isolation: Filter the solid precipitate. If the product oils out, extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Typical Yield: 75–85% Melting Point (Ref): ~140–145°C (Analogous phenyl compounds often melt in this range; verify experimentally).

Protocol B: Acid-Catalyzed Hydrolysis (Two-Step)

Rationale: If the ketone is sensitive to the harsh alkaline conditions (evidenced by dark tar formation in Protocol A), an acid-catalyzed route is milder on the carbon skeleton but requires two distinct steps to ensure conversion.

Reagents:

  • Step 1: Formic Acid /

    
     or 
    
    
    
    (85%)
  • Step 2: Nitrous Acid (

    
    ) (Optional for Amide -> Acid)
    

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve the nitrile in Glacial Acetic Acid and add concentrated

    
     (1:1 v/v).
    
  • Heating: Heat to 90–100°C for 6–10 hours.

    • Note: This often stops at the Amide stage due to the insolubility of the protonated amide in the acidic medium.

  • Conversion to Acid:

    • Dilute the mixture with water.[1]

    • Add

      
       (Sodium Nitrite) solution dropwise at 0–5°C (Diazotization conditions). This converts the amide to the acid via the diazonium intermediate, driving the reaction to completion under milder thermal conditions.
      
  • Isolation: The product precipitates upon dilution and cooling. Recrystallize from Ethanol/Water.

Data Summary & Critical Control Points

Table 1: Comparison of Hydrolysis Methods

FeatureProtocol A (Alkaline/Glycol)Protocol B (Acid/H2SO4)
Reaction Temp 160°C90–100°C
Reaction Time 12–24 h6–10 h (+ workup)
Major Risk Aldol condensation of ketoneIncomplete hydrolysis (stops at amide)
Scalability High (Industrial standard)Moderate
Yield High (80%+)Moderate (60–70%)

Self-Validating Analytical Checkpoints:

  • IR Spectroscopy:

    • Start: Sharp peak at ~2230 cm⁻¹ (

      
      ).
      
    • End: Broad peak at 2500–3300 cm⁻¹ (

      
       acid) and carbonyl shift to ~1710 cm⁻¹ (
      
      
      
      acid) + ~1715 cm⁻¹ (
      
      
      ketone).[2]
  • NMR (

    
    ): 
    
    • Watch for the disappearance of the alpha-protons if aldol condensation occurs (loss of symmetry).

    • The p-tolyl methyl group (singlet, ~2.3 ppm) serves as an excellent internal integration standard.

Troubleshooting Decision Tree

DecisionTree Figure 2: Troubleshooting logic for hindered nitrile hydrolysis. Start Start Hydrolysis Check1 Is the product dark/tarry? Start->Check1 Action1 Ketone Degrading. Switch to Acid Route (Protocol B) or Protect Ketone (Ketal). Check1->Action1 Yes Check2 Is reaction stalled at Amide? (TLC spot Rf ~0.3) Check1->Check2 No Action2 Increase Temp to 180°C or add NaNO2 (if Acid route). Check2->Action2 Yes Success Isolate White Solid (Carboxylic Acid) Check2->Success No

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis). Link

  • Mundy, B. P., et al. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience. (Reference for Ritter and Pinner reactions context). Link

  • Barrett, A. G. M., et al. (1986). "Sterically Hindered Nitriles: Hydrolysis." Journal of the Chemical Society, Perkin Transactions 1. (Provides basis for ethylene glycol/KOH methodology).
  • Tramadol Intermediate Patents: Various patents (e.g., US3652589A) describe the synthesis of 1-(m-methoxyphenyl)-4-oxo-cyclohexanecarbonitrile and its hydrolysis, which is the direct regiochemical analog of the p-tolyl compound discussed here. Link

  • LookChem & PubChem Databases. (2025). "4-Oxocyclohexanecarboxylic acid derivatives." (Structural confirmation and physical property estimation). Link

Sources

Application

High-Performance Catalytic Hydrogenation of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Topic: Catalytic hydrogenation techniques for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1][2] Application No...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic hydrogenation techniques for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1][2]

Application Note: AN-HYD-4OX-CN [1][2]

Executive Summary & Strategic Scope

The catalytic hydrogenation of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (1) presents a classic yet complex chemoselectivity challenge in pharmaceutical synthesis.[1][2] The molecule contains two reducible functionalities: a ketone (C=O) at the C4 position and a nitrile (C≡N) at the quaternary C1 position, alongside an aromatic tolyl ring.

For drug development professionals, the primary objective is typically the stereoselective reduction of the ketone to yield 4-hydroxy-1-(p-tolyl)cyclohexanecarbonitrile (2) , a versatile scaffold for opioid analgesics and neuroactive spirocycles.[1][2] The critical failure modes in this process are:

  • Chemoselectivity Loss: Unwanted reduction of the nitrile to a primary amine (–CH₂NH₂) or secondary imine.

  • Stereochemical Drift: Inconsistent cis/trans diastereomeric ratios (dr) at the newly formed C4 hydroxyl center.

  • Over-reduction: Saturation of the aromatic tolyl ring (rare but possible under vigorous conditions).

This guide details two distinct protocols: Protocol A for chemoselective ketone reduction (preserving the nitrile) using Ruthenium/Rhodium catalysis, and Protocol B for the exhaustive reduction to the amino-alcohol using Raney-type catalysts.

Reaction Pathway & Chemoselectivity Landscape

The hydrogenation landscape of substrate (1) is dictated by the catalyst's affinity for the nitrile nitrogen versus the carbonyl oxygen.

ReactionLandscape cluster_legend Selectivity Drivers SM Starting Material 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile TargetA Target A: Alcohol (Nitrile Intact) 4-Hydroxy-1-(p-tolyl) cyclohexanecarbonitrile SM->TargetA Protocol A Ru/Al2O3 or Rh/C Low P, Neutral pH TargetB Target B: Amino-Alcohol (Nitrile Reduced) 4-(Aminomethyl)-1-(p-tolyl) cyclohexanol SM->TargetB Protocol B Raney Ni/Co High P, NH3 TargetA->TargetB Stepwise Reduction (Hard to control) SideProd Side Product Secondary Amines/Dimers TargetB->SideProd Condensation (No NH3 present) Kinetic Control (Ru) Kinetic Control (Ru) Thermodynamic Control (Pd) Thermodynamic Control (Pd) Kinetic Control (Ru)->Thermodynamic Control (Pd)

Figure 1: Chemoselectivity landscape.[1][2] Protocol A targets the green pathway (Ketone reduction only). Protocol B targets the yellow pathway (Exhaustive reduction).

Protocol A: Chemoselective Ketone Reduction

Objective: Reduce C=O to C-OH while retaining the C≡N group.[2] Challenge: Standard Pd/C catalysts often show "creep" activity toward nitriles or are poisoned by them. Solution: Use Ruthenium (Ru) or Rhodium (Rh) catalysts, which exhibit high oxophilicity and low affinity for nitrile reduction under neutral conditions.

Materials & Equipment[3]
  • Substrate: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (>98% purity).

  • Catalyst: 5% Ru/Al₂O₂ (preferred) or 5% Rh/C. Note: Avoid Pd/C unless ethylenediamine doped.[1][2]

  • Solvent: Isopropanol (iPrOH) or THF.[2]

  • Hydrogen Source: H₂ gas (Balloon or low-pressure Parr shaker).[1][2]

  • Reactor: Parr Hydrogenator or Autoclave (for scale >1g).

Step-by-Step Methodology
  • Catalyst Loading: In a glovebox or under Ar flow, charge the hydrogenation vessel with 5% Ru/Al₂O₃ (5 wt% loading relative to substrate).

    • Expert Insight: Alumina support is preferred over carbon for Ru in this reaction as it mitigates the acidity that can sometimes activate the nitrile.

  • Solvation: Dissolve the substrate in Isopropanol (0.1 M concentration) .

    • Why iPrOH? Secondary alcohols promote hydrogen transfer mechanisms that assist ketone reduction while suppressing nitrile hydrogenation.

  • Purge: Seal the reactor. Purge with N₂ (3x) followed by H₂ (3x) to remove oxygen.[2]

  • Pressurization: Pressurize to 5–10 bar (70–145 psi) H₂.

    • Note: While atmospheric pressure (balloon) works for highly active catalysts, mild pressure ensures complete conversion within 4-6 hours.[1][2]

  • Reaction: Stir vigorously (1000 rpm) at Ambient Temperature (20–25°C) .

    • Critical Control Point:Do NOT heat. Elevating temperature >40°C significantly increases the risk of nitrile reduction or hydrolysis.

  • Monitoring: Monitor by TLC or HPLC every 2 hours. Look for the disappearance of the ketone peak (UV 254 nm).

  • Work-up:

    • Vent H₂ and purge with N₂.

    • Filter the catalyst through a Celite pad (Caution: Ru catalysts can be pyrophoric, though less so than Raney Ni). Keep the filter cake wet with water/solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Stereochemical Outcome (Cis/Trans)

The reduction creates a new stereocenter at C4.

  • Kinetic Product (Major): The hydride attacks from the less hindered face (axial attack), pushing the hydroxyl group to the equatorial position (relative to the ring average).

  • However, due to the quaternary C1 center (p-tolyl and CN), the "top" and "bottom" faces are differentiated.

  • Expectation: A mixture of diastereomers, typically favoring the isomer where the -OH is cis to the nitrile (assuming the nitrile is smaller than the tolyl group and dictates the steric approach).

  • Optimization: To maximize the thermodynamic isomer (equatorial OH), use Raney Nickel in boiling ethanol (if nitrile reduction can be managed) or equilibrate the product with Aluminum Isopropoxide (Meerwein-Ponndorf-Verley conditions).[1][2]

Protocol B: Exhaustive Reduction to Amino-Alcohol

Objective: Reduce both C=O and C≡N to yield 4-(aminomethyl)-1-(p-tolyl)cyclohexanol . Application: Synthesis of diamine precursors or spiro-lactams.[1][2]

Materials
  • Catalyst: Raney Nickel (W2 or W4 grade) or Raney Cobalt (for higher selectivity toward primary amines).[2]

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).[2]

  • Additives: NH₃ is mandatory to suppress secondary amine formation (dimerization).[2]

Step-by-Step Methodology
  • Preparation: Wash Raney Nickel (approx. 20 wt% relative to substrate) with MeOH (3x) to remove water.[2] Handle under Argon - Pyrophoric!

  • Loading: Transfer the catalyst as a slurry into the autoclave. Add the substrate dissolved in 7N NH₃ in MeOH .

  • Conditions:

    • Pressure: 50–70 bar (725–1000 psi).[2] Nitrile reduction requires high pressure.

    • Temperature: 60–80°C.

  • Reaction: Stir at maximum speed. Reaction time is typically 12–24 hours.

  • Work-up:

    • Cool to RT. Vent H₂ carefully (ammonia fumes!).

    • Filter catalyst over Celite. Immediately quench filter cake with water to prevent ignition.

    • Evaporate solvent. The residue is the crude amino-alcohol.

Data Summary & Troubleshooting

VariableProtocol A (Ketone Selective)Protocol B (Exhaustive)
Catalyst 5% Ru/Al₂O₃ or 5% Rh/CRaney Ni or Co
H₂ Pressure 5–10 bar>50 bar
Temperature 20–25°C60–80°C
Solvent IsopropanolNH₃ / Methanol
Major Product Hydroxy-NitrileHydroxy-Amine
Risk Factor Incomplete conversionSecondary amine formation
Troubleshooting Guide
  • Issue: Nitrile is reducing in Protocol A.

    • Fix: Switch catalyst to Pd/C doped with Ethylenediamine (Pd/C(en)) . The diamine coordinates to the Pd surface, poisoning the sites active for nitrile reduction while leaving ketone-active sites available [1].

    • Alternative: Use Zinc Borohydride (

      
      ) or 
      
      
      
      with
      
      
      (Luche Reduction) for chemical selectivity if catalytic hydrogenation fails [2].[2]
  • Issue: Low Cis/Trans Selectivity. [2]

    • Fix: Switch solvent to t-Butyl Methyl Ether (MTBE) or Hexane .[1][2] Non-polar solvents often enhance the "haptophilic" effect or steric steering, maximizing the formation of the axial alcohol [3].

Process Workflow Diagram

Workflow Start Start: 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile Decision Select Target Start->Decision PathA Protocol A: Ru/Al2O3 Isopropanol, 5-10 bar H2 Decision->PathA Target: Alcohol PathB Protocol B: Raney Ni NH3/MeOH, 50 bar H2 Decision->PathB Target: Amine CheckA QC: Check for Nitrile Loss (IR: ~2240 cm-1) PathA->CheckA CheckA->PathA Incomplete (Inc. Time/P) FinishA Product: Hydroxy-Nitrile CheckA->FinishA Pass CheckB QC: Check for Dimers (MS Analysis) PathB->CheckB FinishB Product: Amino-Alcohol CheckB->FinishB Pass

Figure 2: Operational workflow for selecting the correct hydrogenation protocol.

References

  • Maki, A., et al. (2007). "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[3] Tetrahedron Letters, 48(15), 2709-2713.[1] Link[1][2]

  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459.[1] Link[1][2]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Chapter 3: Ketones).[2][4] Link[1][2]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Focus on Nitrile/Ketone selectivity). Link[1][2]

Sources

Method

Application Note: Process Chemistry and Reagent Optimization for the Cyclization of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Precursors

Executive Summary The 4-oxo-1-arylcyclohexanecarbonitrile scaffold is a highly versatile intermediate in medicinal chemistry, serving as the foundational nucleus for various biologically active molecules, including PDE4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-1-arylcyclohexanecarbonitrile scaffold is a highly versatile intermediate in medicinal chemistry, serving as the foundational nucleus for various biologically active molecules, including PDE4 inhibitors, analgesics, and calcium channel antagonists[1]. Specifically, the p-tolyl derivative, 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile , provides a unique lipophilic handle for downstream functionalization.

This application note details the mechanistic rationale, reagent selection, and validated protocols for synthesizing this scaffold. The process relies on a robust three-stage sequence: a double Michael addition to form an acyclic heptanedioate precursor, a base-mediated Dieckmann cyclization , and a highly chemoselective Krapcho decarboxylation.

Mechanistic Insights & Reagent Selection

As process chemists, selecting the correct reagents for the cyclization of dimethyl 4-cyano-4-(p-tolyl)heptanedioate is critical to overcoming thermodynamic limitations and preventing unwanted side reactions.

Precursor Assembly (Double Michael Addition)

The synthesis begins with the reaction of p-tolylacetonitrile with two equivalents of methyl acrylate. To prevent the hydrolysis of the ester groups, a strong, non-nucleophilic organic base or a phase-transfer catalyst such as Triton B (benzyltrimethylammonium hydroxide) is utilized. This ensures the clean formation of the acyclic precursor, dimethyl 4-cyano-4-(p-tolyl)heptanedioate ().

The Dieckmann Cyclization (Core Focus)

The Dieckmann condensation is an intramolecular Claisen condensation. Because the starting material is a symmetrical diester, the choice of base dictates whether the reaction operates under thermodynamic or kinetic control:

  • Alkoxide Bases (NaOMe/MeOH): Operating under thermodynamic control, the reaction is highly reversible. The equilibrium heavily favors the open-chain diester unless methanol is actively and continuously removed via fractional distillation.

  • Hydride Bases (NaH/Toluene): Sodium hydride provides an irreversible driving force via the evolution of hydrogen gas. This kinetic control pushes the reaction entirely toward the enolate of the cyclic β-keto ester, preventing the reverse ring-opening reaction.

  • Sterically Hindered Bases (t-BuOK/THF): Potassium tert-butoxide is non-nucleophilic, preventing transesterification. It is highly soluble in THF and has been successfully utilized in one-pot cascade sequences that bypass the isolation of the acyclic precursor ()[1].

Chemoselective Decarboxylation

Converting the resulting β-keto ester to the final 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile requires decarboxylation. While classical methods use refluxing aqueous acid (HCl/AcOH), this harsh environment often leads to the undesired hydrolysis of the sterically hindered aliphatic nitrile into an amide or carboxylic acid. Instead, the Krapcho Decarboxylation (NaCl in wet DMSO at 150 °C) is employed. The chloride ion acts as a nucleophile, attacking the methyl ester to release methyl chloride gas, followed by spontaneous decarboxylation of the resulting β-keto carboxylate, leaving the nitrile perfectly intact.

Reagent Optimization Data

The following table summarizes the quantitative data and causality behind base selection for the critical Dieckmann cyclization step.

Base / Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Practical Notes
NaOMe / MeOH-Toluene 851260 - 65Thermodynamic Control: Reversible reaction. Requires continuous distillation of MeOH to shift equilibrium. Prone to incomplete conversion.
NaH / Toluene 110485 - 90Kinetic Control: Irreversible H₂ evolution drives the reaction to completion. Requires strictly anhydrous conditions and careful aqueous quenching.
t-BuOK / THF 65680 - 85Steric Bulk: Non-nucleophilic base prevents transesterification. Excellent for scalable, one-pot cascade sequences[1].

Process Visualization

CyclizationWorkflow A p-Tolylacetonitrile + Methyl Acrylate B Double Michael Addition Reagents: Triton B or t-BuOK A->B C Dimethyl 4-cyano-4-(p-tolyl)heptanedioate (Acyclic Precursor) B->C D Dieckmann Cyclization Reagents: NaH/Toluene or t-BuOK/THF C->D E Methyl 5-cyano-2-oxo-5-(p-tolyl) cyclohexanecarboxylate (β-Keto Ester) D->E F Krapcho Decarboxylation Reagents: NaCl, wet DMSO, 150°C E->F G 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (Target Scaffold) F->G

Figure 1: Synthetic workflow for 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile via Dieckmann cyclization.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC monitoring and gas evolution tracking are embedded to ensure reproducibility.

Protocol A: NaH-Mediated Dieckmann Cyclization

Objective: Cyclize dimethyl 4-cyano-4-(p-tolyl)heptanedioate into the cyclic β-keto ester.

  • Preparation of the Base Suspension: In an oven-dried, argon-purged 500 mL 3-neck flask equipped with a reflux condenser and an addition funnel, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene (100 mL).

  • Precursor Addition (Causality Check): Dissolve dimethyl 4-cyano-4-(p-tolyl)heptanedioate (1.0 eq) in anhydrous toluene (50 mL). Add this solution dropwise to the NaH suspension over 1 hour at 80 °C.

    • Causality Note: Slow addition maintains a low steady-state concentration of the acyclic precursor, heavily favoring intramolecular cyclization over intermolecular oligomerization (Claisen condensation between two separate molecules).

  • Reflux & Irreversible Driving Force: Elevate the temperature to 110 °C (reflux) for 4 hours. Monitor the evolution of H₂ gas via a bubbler. The cessation of gas evolution serves as a self-validating indicator of reaction completion.

  • Quenching & Workup: Cool the reaction to 0 °C. Carefully quench unreacted NaH by the dropwise addition of glacial acetic acid (until pH ~6). Dilute with water, extract the organic layer with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 5-cyano-2-oxo-5-(p-tolyl)cyclohexanecarboxylate.

Protocol B: Chemoselective Krapcho Decarboxylation

Objective: Remove the carbomethoxy group to yield the final 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile.

  • Reaction Assembly: Dissolve the crude β-keto ester from Protocol A in dimethyl sulfoxide (DMSO, 10 mL/gram of substrate). Add Sodium Chloride (NaCl, 2.0 eq) and Deionized Water (2.0 eq).

  • Thermal Decarboxylation: Heat the mixture to 150–160 °C.

    • Causality Note: At this temperature, the chloride ion attacks the ester methyl group. The release of gaseous methyl chloride and CO₂ drives the reaction. Monitor via TLC (Hexanes:EtOAc 3:1); the highly polar β-keto ester spot will cleanly convert to the less polar target ketone ()[2].

  • Isolation: Once bubbling ceases (typically 3–5 hours), cool the mixture to room temperature. Pour into ice water (50 mL/gram of substrate) to precipitate the product. Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water to afford pure 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile.

References

  • DeGraffenreid, M. R., et al. "An Efficient and Scalable One-Pot Double Michael Addition−Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters." The Journal of Organic Chemistry 72.19 (2007): 7455-7458. URL:[Link]

Sources

Application

Application Notes and Protocols for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is a bifunctional molecule containing both a ketone and a nitrile group, making it a valuable intermed...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is a bifunctional molecule containing both a ketone and a nitrile group, making it a valuable intermediate in synthetic organic chemistry and drug discovery. Its arylcyclohexanone core is a feature in some pharmacologically active molecules.[1] The presence of both a nucleophilic nitrile and an electrophilic ketone allows for a diverse range of chemical transformations. These application notes provide a comprehensive guide to the safe storage and handling of this compound, ensuring its integrity for research and development activities. The protocols outlined are based on established best practices for handling related chemical classes, including cyclic ketones and organonitriles.

Chemical and Physical Properties

A summary of the known and inferred properties of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile and related compounds is presented below.

PropertyValue/InformationSource(s)
Molecular FormulaC₁₄H₁₅NOInferred from structure
Molecular Weight213.28 g/mol Inferred from structure
AppearanceLikely a white to off-white or pale yellow solid or crystalline powder.
Storage Temperature2-8°C recommended for similar compounds.[2]
Key Functional GroupsKetone, Nitrile, Aryl groupInferred from structure

Health and Safety Information

Pictograms (Inferred from related compounds):

⚠️

Signal Word (Inferred): WARNING[2]

Potential Hazard Statements (Inferred from related compounds):

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Inferred from related compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Storage Protocols

Proper storage is critical to maintain the chemical integrity of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile. The presence of a ketone group suggests potential for degradation over time.

Recommended Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[2] For long-term storage, consider temperatures as low as -20°C to minimize degradation, a practice recommended for some unstable ketone bodies.[4][5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related degradation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Location: Store in a designated, well-ventilated, and dry chemical storage area away from incompatible materials.

Incompatible Materials:

  • Strong Oxidizing Agents: May react exothermically.[6]

  • Strong Reducing Agents: Can reduce the ketone functionality.

  • Strong Acids and Bases: May catalyze degradation or unwanted reactions.

  • Heat and Ignition Sources: Ketones can be flammable, so avoid storage near heat, sparks, or open flames.[6][7]

Storage_Protocol compound 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile storage_conditions Storage Conditions compound->storage_conditions temp Temperature (2-8°C, -20°C for long term) storage_conditions->temp atmosphere Inert Atmosphere (Argon or Nitrogen) storage_conditions->atmosphere container Container (Tightly Sealed, Amber Glass) storage_conditions->container location Location (Dry, Ventilated, Away from Incompatibles) storage_conditions->location

Caption: Recommended storage protocol for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

Handling Protocols

Due to the potential hazards associated with nitrile and ketone compounds, strict adherence to safety protocols during handling is mandatory.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemically resistant gloves. Thin, disposable nitrile gloves offer splash protection but should be changed immediately upon contamination.[8] For more extensive handling, consider thicker nitrile or butyl rubber gloves.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

2. Weighing and Transferring:

  • Perform all weighing and transfers within a chemical fume hood.

  • Use a spatula for transferring the solid to minimize dust generation.

  • Ensure all containers are clearly labeled.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Ensure the chosen solvent is dry and appropriate for the intended application.

Handling_Workflow start Start ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve end Proceed with Experiment dissolve->end

Caption: Safe handling workflow for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal

All waste containing 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile, including empty containers, contaminated absorbent materials, and unused compound, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is a valuable research compound, its handling and storage require careful attention to safety and chemical stability. By adhering to these protocols, researchers can ensure the integrity of the compound and maintain a safe laboratory environment.

References

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed. [Link]

  • How to Store Nitrile Gloves Properly. [Link]

  • Safety Data Sheet(SDS). [Link]

  • Material safety data sheet. [Link]

  • 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4 | Chemsrc. [Link]

  • Ketone bodies - Wikipedia. [Link]

  • NITRILES - CDC Stacks. [Link]

  • What Are Ketones in Chemistry? | The Science Blog - Chemical Manufacturing. [Link]

  • The three molecules that are referred to as ketone bodies are acetoacetate (AcAc), acetone and 3-β-hydroxybutyrate (3HB). - BYJU'S. [Link]

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - Environmental Health and Radiation Safety - University of Pennsylvania. [Link]

  • 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid - LookChem. [Link]

  • 4-Dimethylamino-4-(p-tolyl)cyclohexanone - Wikipedia. [Link]

  • 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131 - PubChem. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. [Link]

  • (R)-4-Oxo-1-{4-[3-(3-oxo-4-p-tolyl-3H-pyrrol-2-yl)-propionyl]-piperazine-1-carbonyl}-3-piperidin-4-ylmethyl-azetidine-2-carboxylic acid - BindingDB. [Link]

Sources

Method

Application Note: Functionalization of the Ketone Moiety in 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Introduction & Strategic Overview 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (also widely designated in the literature as 4-cyano-4-(p-tolyl)cyclohexanone) is a highly versatile bifunctional building block. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (also widely designated in the literature as 4-cyano-4-(p-tolyl)cyclohexanone) is a highly versatile bifunctional building block. It serves as a critical intermediate in the synthesis of diverse pharmacophores, including 1[1], 2[2], and various CNS-active agents.

The orthogonal reactivity of its C1 cyano group and C4 ketone moiety allows for selective functionalization. However, manipulating the ketone while preserving the sensitive cyano group requires precise reagent selection and thermodynamic control. This application note details three field-proven workflows for the functionalization of the C4 ketone: Ketal Protection , Selective Reduction , and Reductive Amination .

Mechanistic Causality & Reagent Selection

As a fundamental principle of synthetic design, every reagent choice must be justified by the underlying reaction mechanism:

  • Chemoselectivity: The cyano group is generally inert to mild hydride donors like Sodium Borohydride (NaBH₄) and Sodium Triacetoxyborohydride (NaBH(OAc)₃). This allows for the selective reduction or amination of the ketone without requiring prior protection of the nitrile. Stronger reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), must be strictly avoided unless simultaneous reduction of the cyano group to a primary amine is desired.

  • Equilibrium Dynamics in Ketalization: Ketalization with ethylene glycol is a reversible process. To achieve high yields, Le Chatelier's principle must be exploited by continuously removing the water byproduct. This is achieved3[3].

  • Mild Reductive Amination: NaBH(OAc)₃ is preferred over Sodium Cyanoborohydride (NaBH₃CN) due to its lower toxicity and superior chemoselectivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient iminium ion rather than the unreacted ketone[4].

Experimental Workflows & Protocols

Workflow 1: Ketalization (Carbonyl Protection)

Protection of the ketone is mandatory if downstream steps involve strong nucleophiles (e.g., Grignard reagents) or harsh basic hydrolysis of the cyano group.

Ketalization A 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile C Toluene Reflux (Dean-Stark) A->C B Ethylene Glycol + TsOH (Cat.) B->C D Water Removal (Azeotrope) C->D Drives equilibrium E Ethylene Ketal Protected Scaffold D->E >90% Yield

Fig 1. Azeotropic ketalization workflow for carbonyl protection.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (100 mmol) in anhydrous toluene (65 mL).

  • Reagent Addition: Add ethylene glycol (60 mL, excess) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.10 g, catalytic) to the solution[4].

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 12 hours or until water evolution ceases[3].

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene. Pour the resulting residue into diethyl ether (200 mL).

  • Purification: Wash the organic layer with distilled water (3 × 20 mL) to remove unreacted ethylene glycol and TsOH. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the ethylene ketal derivative.

Workflow 2: Selective Reduction to Cyclohexanol

This protocol selectively reduces the C4 ketone to a secondary alcohol, yielding a mixture of cis and trans isomers of 4-hydroxy-1-(p-tolyl)cyclohexanecarbonitrile.

Step-by-Step Protocol:

  • Reaction Setup: Suspend 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (125 mmol) in absolute ethanol (1.0 L) in a 2 L flask under a nitrogen atmosphere[2].

  • Hydride Addition: Cool the suspension to 0°C using an ice bath. Add Sodium Borohydride (NaBH₄, 9.5 g, 251 mmol) portionwise over 30 minutes to control the exothermic hydrogen gas evolution[2].

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully add crushed ice to the reaction mixture and stir for an additional 1 hour to quench unreacted NaBH₄.

  • Workup: Evaporate the ethanol under reduced pressure. Extract the remaining aqueous layer with dichloromethane (DCM, 3 × 250 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the target cyclohexanol.

Workflow 3: Reductive Amination

Reductive amination directly converts the ketone into a substituted amine, a prevalent motif in 4[4].

ReductiveAmination K Ketone Scaffold I Hemiaminal Intermediate K->I Nucleophilic Attack A Amine Nucleophile A->I IM Iminium Ion I->IM -H2O R NaBH(OAc)3 Reduction IM->R P 4-Amino Derivative R->P Hydride Transfer

Fig 2. Mechanistic pathway of the reductive amination process.

Step-by-Step Protocol:

  • Iminium Formation: In a dry flask, dissolve 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (50 mmol) and the desired primary or secondary amine (55 mmol) in 1,2-dichloroethane (DCE, 150 mL). Stir at room temperature for 1 hour[1].

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 75 mmol) portionwise. (Note: If the amine is a hydrochloride salt, add 1 equivalent of triethylamine (TEA) prior to the reducing agent).

  • Incubation: Stir the reaction mixture at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL) and stir vigorously for 15 minutes. Extract the product with DCM (2 × 100 mL).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the crude product via silica gel flash chromatography to isolate the 4-amino derivative.

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected yields, and primary analytical markers used to validate the success of each functionalization workflow.

WorkflowKey ReagentsIntermediate FormedFinal ProductTypical YieldKey Analytical Marker (IR / ¹H NMR)
Ketalization Ethylene glycol, TsOH, TolueneNoneEthylene Ketal85–92%Disappearance of C=O stretch (~1715 cm⁻¹); appearance of ketal multiplet (~3.9 ppm)
Reduction NaBH₄, EtOHNoneCyclohexanol90–95%Appearance of broad O-H stretch (~3300 cm⁻¹); CH-OH multiplet (~3.6 ppm)
Reductive Amination Amine, NaBH(OAc)₃, DCEIminium Ion4-Amino Derivative70–85%Disappearance of C=O stretch; appearance of N-H stretch (~3300-3400 cm⁻¹)

References

  • US4460604A - 4-Amino-4-aryl-cyclohexanones , Google Patents. 3

  • WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors , Google Patents. 1

  • US6194458B1 - Benzamide potassium channel inhibitors , Google Patents. 4

  • HUE026617T2 - Substituted isoquinolines and isoquinolinones as rho kinase inhibitors , Google Patents. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Synthesis

Case ID: TO-CN-44 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Architecture The Challenge: Synthesizing 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TO-CN-44 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

The Challenge: Synthesizing 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile requires constructing a quaternary carbon center on a cyclohexane ring. The standard route involves a Double Michael Addition of methyl acrylate to


-tolylacetonitrile, followed by a Dieckmann Cyclization  and subsequent Decarboxylation .

The Common Failure Mode: Users often report low yields ( < 40%) due to three specific pitfalls:

  • Polymerization of methyl acrylate during the Michael addition.

  • Incomplete Cyclization leading to open-chain pimelate byproducts.

  • Hydrolysis of the Nitrile during the decarboxylation step (converting the target to an amide or acid).

The Solution Architecture: To maximize yield (> 75%), we recommend a Stepwise Protocol utilizing Triton B for the addition and Krapcho Decarboxylation for the final step to preserve the nitrile functionality.

Visual Workflow: The Optimized Pathway

ReactionPathway Start p-Tolylacetonitrile Step1 Step 1: Double Michael (Triton B / Methyl Acrylate) Start->Step1 + 2.2 eq Methyl Acrylate Inter1 Dimethyl Pimelate Intermediate Step1->Inter1 Yield > 85% Step2 Step 2: Dieckmann Cyclization (NaH / Toluene) Inter1->Step2 Inter2 Beta-Keto Ester Intermediate Step2->Inter2 Ring Closure Step3 Step 3: Krapcho Decarboxylation (NaCl / DMSO / 150°C) Inter2->Step3 Target Target: 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile Step3->Target - CO2 (Nitrile Preserved)

Figure 1: The optimized three-stage synthetic route avoiding acidic hydrolysis.

Critical Process Modules

Module A: The Double Michael Addition (The Foundation)

Objective: Create the dimethyl pimelate intermediate.

The Science: The


-tolyl group is electron-donating, which slightly destabilizes the carbanion formed at the 

-position compared to a simple phenyl ring. You need a base that is strong enough to deprotonate the nitrile but compatible with the acrylate ester. Triton B (Benzyltrimethylammonium hydroxide) is superior to NaOMe here because it is soluble in organic solvents and acts as a phase-transfer catalyst, promoting the reaction at the interface.

Optimization Protocol:

  • Solvent: Use

    
    -Butanol  or Dioxane . Avoid methanol if possible to prevent transesterification issues, though it is acceptable.
    
  • Temperature: Start at 0°C . The addition is exothermic. If the temperature spikes, the acrylate will polymerize (turning your flask into a solid gel).

  • Stoichiometry: Use 2.2 to 2.5 equivalents of methyl acrylate. Excess is necessary to drive the second addition, which is sterically hindered.

Module B: The Krapcho Decarboxylation (The Yield Saver)

Objective: Remove the ester group without touching the nitrile.

The Science: Standard acidic decarboxylation (e.g.,


/Heat) is the primary cause of yield loss. It frequently hydrolyzes the cyano (

) group to an amide (

) or acid (

). The Fix: Use Krapcho conditions (NaCl or LiCl in wet DMSO). This mechanism involves a nucleophilic attack by the chloride ion on the methyl ester, followed by decarboxylation.[1] It occurs at neutral pH, leaving the nitrile completely intact [1].

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a solid, unworkable gel during Step 1. What happened?

  • Diagnosis: Polymerization of Methyl Acrylate.[2][3]

  • Fix:

    • Add a radical inhibitor like Hydroquinone (10-20 mg) to the reaction mixture.

    • Add the methyl acrylate dropwise over 1-2 hours. Do not dump it in all at once.

    • Keep the internal temperature below 20°C during addition.

Q2: I have low yield in Step 2 (Cyclization). TLC shows starting material remaining.

  • Diagnosis: The Dieckmann condensation is reversible.

  • Fix:

    • Use NaH (Sodium Hydride) in dry Toluene instead of alkoxides.

    • Distill off methanol if it forms (if using methyl esters). The removal of alcohol drives the equilibrium toward the cyclic beta-keto ester.

Q3: After decarboxylation, my IR spectrum shows a peak at 1680 cm⁻¹ (Amide) instead of 2230 cm⁻¹ (Nitrile).

  • Diagnosis: Hydrolysis of the nitrile group due to acidic conditions.

  • Fix: Switch immediately to the Krapcho Protocol (see below). Avoid aqueous acids.

Q4: Can I do this in "One Pot"?

  • Advice: While possible, we strongly advise against it for high purity. Isolating the pimelate diester (Intermediate 1) allows you to remove polymerized acrylate oligomers via simple filtration/wash before the sensitive cyclization step.

Detailed Experimental Protocols

Protocol A: Synthesis of Dimethyl 4-cyano-4-(p-tolyl)pimelate
  • Setup: 500 mL 3-neck flask, N2 atmosphere, dropping funnel, thermometer.

  • Charge: 13.1 g

    
    -tolylacetonitrile (0.1 mol), 5 mL Triton B (40% in MeOH), and 100 mL 
    
    
    
    -Butanol.
  • Addition: Cool to 0-5°C. Add 19.0 g Methyl Acrylate (0.22 mol) dropwise over 90 mins.

  • Reaction: Allow to warm to RT and stir for 4 hours. Then heat to 50°C for 1 hour to ensure bis-addition.

  • Workup: Neutralize with dilute HCl. Evaporate solvent.[4] Dissolve residue in EtOAc, wash with water/brine. Dry (

    
    ) and concentrate.
    
  • Yield Check: Expected mass ~28-30g (Oil). Do not distill (high boiling point); use crude for next step.

Protocol B: Cyclization & Krapcho Decarboxylation
  • Cyclization: Dissolve the crude pimelate in 100 mL dry Toluene. Add 1.1 eq NaH (60% dispersion). Heat to reflux for 3 hours. A thick precipitate (enolate salt) may form.

  • Quench: Cool to 0°C. Carefully add dilute acetic acid until neutral. Separate organic layer, wash, and concentrate.

  • Decarboxylation: Dissolve the residue in 60 mL DMSO . Add 2 mL water and 1.5 g NaCl .

  • Heat: Heat the mixture to 140-150°C for 4-6 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Pour into 300 mL ice water. Extract with Ether or EtOAc (3x). Wash organic layer extensively with water (to remove DMSO).

  • Purification: Recrystallize from Ethanol/Hexane or Isopropanol.

  • Final Target: White to off-white solid. MP: ~95-98°C.

Data Summary Table
StepParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
1 BaseNaOMeTriton B (Phase Transfer)
1 AdditionRapidSlow Dropwise + Hydroquinone
2 SolventMethanolToluene (Reflux)
3 Decarboxylation

/ Heat
NaCl / DMSO / 150°C (Krapcho)
- Overall Yield ~35% > 70%

Logic Flow & Troubleshooting Tree

Troubleshooting Problem Low Yield Detected CheckStep Which Step Failed? Problem->CheckStep Step1Fail Step 1: Michael Addition CheckStep->Step1Fail Step3Fail Step 3: Decarboxylation CheckStep->Step3Fail Polymer Issue: Polymerization (Gummy Solid) Step1Fail->Polymer Mono Issue: Mono-addition (Product too light) Step1Fail->Mono Hydrolysis Issue: Nitrile Loss (Amide formed) Step3Fail->Hydrolysis Sol1 Add Hydroquinone Control Temp <20°C Polymer->Sol1 Sol2 Increase Temp to 50°C Check Base Strength Mono->Sol2 Sol3 SWITCH TO KRAPCHO (NaCl/DMSO) Hydrolysis->Sol3

Figure 2: Decision tree for diagnosing yield loss in quaternary center formation.

References

  • Krapcho, A. P., et al.

    
    -keto esters, and 
    
    
    
    -cyano esters in wet dimethyl sulfoxide." Tetrahedron Letters, vol. 8, no. 3, 1967, pp. 215-217. Link
  • Lednicer, D., et al. "4-Aryl-4-quinuclidinols. Synthesis and analgesic activity."[5] Journal of Medicinal Chemistry, vol. 13, no. 1, 1970, pp. 165-168. (Describes the foundational Michael addition logic for aryl-cyclohexanes). Link

  • Mundy, B. P. "The Michael Reaction." Name Reactions and Reagents in Organic Synthesis, Wiley, 2005. (General review of Michael Addition stoichiometry). Link

Sources

Optimization

Technical Support Center: Purification of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Executive Summary & Diagnostic Triage The synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (typically via double Michael addition of p-tolylacetonitrile to acrylates followed by Dieckmann condensation/decarboxylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

The synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (typically via double Michael addition of p-tolylacetonitrile to acrylates followed by Dieckmann condensation/decarboxylation) is prone to a specific set of impurities. The crude product often presents as a sticky, off-white to yellow solid or semi-solid oil due to the presence of unreacted starting materials and oligomeric by-products.

Before attempting purification, use this diagnostic workflow to identify your primary contaminant load.

Diagnostic Workflow (DOT Visualization)

ImpurityTriage Start Analyze Crude Material State Physical State? Start->State Solid Solid / Powder State->Solid Oil Sticky Oil / Gum State->Oil Analysis TLC / HPLC Profile Solid->Analysis Oil->Analysis ImpurityA Non-Polar Spot (High Rf) Analysis->ImpurityA p-Tolylacetonitrile ImpurityB Baseline Smear (Low Rf) Analysis->ImpurityB Polymer/Salts ImpurityC Close Eluting Spot Analysis->ImpurityC Intermediates ActionA Unreacted Nitrile: Requires Trituration or Chromatography ImpurityA->ActionA ActionB Oligomers/Salts: Requires Aqueous Wash & Recrystallization ImpurityB->ActionB ActionC Mono-adduct/Regioisomer: Requires Fractional Recrystallization ImpurityC->ActionC

Figure 1: Diagnostic logic for identifying primary impurities based on physical state and chromatographic behavior.

Common Impurity Profiles

The following table summarizes the most frequent impurities associated with this scaffold (analogous to Venlafaxine intermediate synthesis).

Impurity TypeLikely IdentityOriginRemoval Strategy
Starting Material p-TolylacetonitrileIncomplete alkylationTrituration (Hexanes) or Chromatography. High solubility in non-polar solvents makes it hard to crystallize out.
Intermediate Mono-adduct (Linear ester-nitrile)Incomplete cyclizationRecrystallization (IPA). These are often more polar than the starting material but less crystalline than the product.
Oligomers Poly-acrylates / GumsPolymerization of acrylate reagentsTrituration (Cold Ether/MTBE). These cause the "oiling out" phenomenon.
Inorganic Sodium/Potassium saltsBase catalyst residues (NaH, KOtBu)Aqueous Workup . Ensure thorough washing before crystallization.

Validated Purification Protocols

Protocol A: Solvent Trituration (For Oily Crudes)

Use this if your crude is a sticky gum or oil. This step removes non-polar starting materials and oligomers to induce solidification.

  • Drying: Ensure the crude oil is dried under high vacuum (<5 mbar) at 40°C for 2 hours to remove bulk solvents (Toluene/DMF).

  • Solvent Addition: Add Isopropanol (IPA) or MTBE (Methyl tert-butyl ether) at a ratio of 2 mL per gram of crude.

  • Sonication: Sonicate the flask at 25°C until the oil disperses into a suspension.

  • Cooling: Chill to 0-5°C and stir for 1 hour.

  • Filtration: If a solid forms, filter and wash with cold Hexane. If it remains oily, decant the supernatant (which contains the impurities) and proceed to Protocol B with the residue.

Protocol B: Recrystallization (The Gold Standard)

The 4-oxo-cyclohexanecarbonitrile scaffold crystallizes well from alcohols due to the polarity of the ketone and nitrile groups.

Solvent System: Isopropanol (IPA) is the preferred solvent. Alternatively, Ethanol:Water (9:1).

  • Dissolution: Charge the crude solid into a flask. Add IPA (3-5 mL/g). Heat to reflux (approx. 82°C) until fully dissolved.

    • Note: If the solution is dark/black, treat with activated carbon (5 wt%) for 15 minutes at reflux, then hot-filter through Celite.

  • Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring. Do not crash cool, or you will trap impurities.

  • Crystallization: Once solids appear, cool further to 0-5°C for 2 hours.

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with cold IPA (or 1:1 IPA:Heptane) to remove the mother liquor containing p-tolylacetonitrile.

  • Drying: Dry in a vacuum oven at 45°C.

Protocol C: Flash Chromatography (For Stubborn Cases)

Required if the starting material content is >10%.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Elutes p-tolylacetonitrile).

    • Product Elution: Typically occurs at 80:20 to 70:30 Hexane:EtOAc.

  • Detection: UV at 254 nm (The p-tolyl group is UV active).

Technical FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why? A: This "oiling out" is usually caused by the presence of acrylate oligomers or residual high-boiling solvents (like Toluene) acting as impurities.

  • Fix: Re-dissolve the oil in a small amount of DCM, wash with water to remove salts, dry over MgSO4, and evaporate. Then, perform a trituration with Hexane/Diethyl Ether to wash away the oligomers before attempting recrystallization in IPA again.

Q2: I see a persistent impurity at R_f ~0.6 (in 20% EtOAc/Hexane). What is it? A: This is likely unreacted p-tolylacetonitrile . It is significantly less polar than your 4-oxo product.

  • Fix: If recrystallization fails to remove it, the starting material is likely co-crystallizing. Switch to a Toluene:Heptane recrystallization system. The nitrile starting material is highly soluble in Heptane even when cold, whereas the polar 4-oxo product is not.

Q3: The melting point is broad (e.g., 65-75°C). How do I sharpen it? A: A broad range indicates a mixture of diastereomers (if applicable) or solvent inclusion.

  • Fix: Dry the sample at higher temperatures (50°C) under vacuum. If the issue persists, the "impurity" might be a regioisomer from the Michael addition. Check 1H NMR for symmetry. The 4-oxo product should show a plane of symmetry; isomers will not.

References & Grounding

  • General Synthesis of 4-Oxocyclohexanecarbonitriles:

    • Organic Syntheses, Coll. Vol. 7, p. 368 (1990); Vol. 63, p. 37 (1985). (Describes the Robinson Annulation logic used for these scaffolds).

  • Purification of Aryl-Cyclohexanecarbonitrile Analogs (Venlafaxine Intermediates):

    • Method for the preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Related scaffold purification). The solubility and impurity profiles of the p-tolyl variant are chemically analogous to the p-methoxy variants described in these patents.

  • Impurity Profiling in Pharmaceutical Intermediates:

    • Impurities in Pharmaceuticals: A Review. World Journal of Pharmaceutical Research.[1] Discusses the origin of oligomeric and starting material impurities in condensation reactions.

Sources

Troubleshooting

Troubleshooting low conversion rates in 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile formation

Case ID: T-CN-4OXO-TOL Subject: Troubleshooting Low Conversion & Impurity Profiles in Double Michael-Dieckmann Annulation Status: Open Guide Executive Summary The synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile typ...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-CN-4OXO-TOL Subject: Troubleshooting Low Conversion & Impurity Profiles in Double Michael-Dieckmann Annulation Status: Open Guide

Executive Summary

The synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile typically proceeds via a Double Michael Addition of p-tolylacetonitrile to an acrylate ester, followed by a Dieckmann Condensation and subsequent Decarboxylation .

Users reporting "low conversion" are often actually experiencing one of three distinct failure modes:

  • Acrylate Polymerization: Loss of electrophile before reaction.

  • Mono-Addition Stalling: Failure to drive the second Michael addition.

  • Retro-Michael Reversal: Thermodynamic instability during the Dieckmann step.

This guide breaks down these failure modes into actionable troubleshooting steps.

Part 1: Diagnostic & Troubleshooting (Q&A)
Module A: Reactant Quality & Stoichiometry

Q: I am using 2.0 equivalents of methyl acrylate, but my yield is consistently <30%. NMR shows unreacted nitrile. A: You are likely losing methyl acrylate to polymerization before it can react.

  • The Cause: Methyl acrylate is prone to radical polymerization, especially when heated or in the presence of base initiators. If the acrylate polymerizes, the stoichiometry effectively drops below the required 2:1 ratio, stalling the reaction at the mono-adduct or starting material.

  • The Fix:

    • Inhibitors: Ensure your methyl acrylate contains a radical inhibitor (e.g., MEHQ) and is not distilled immediately before use unless strictly necessary.

    • Addition Rate: Do not add all acrylate at once. Add it dropwise to the anion of the nitrile to keep its instantaneous concentration low, favoring the Michael addition over polymerization.

    • Stoichiometry: Increase acrylate to 2.2 – 2.4 equivalents to account for sacrificial loss.

Module B: The "Stalled" Mono-Adduct

Q: I see the linear mono-addition product (glutaronitrile derivative) but no cyclized ring. Why? A: The second Michael addition and the Dieckmann cyclization are sterically more demanding and reversible.

  • The Cause: Weak bases (like ethoxide) or protic solvents (ethanol/methanol) often fail to drive the equilibrium toward the bis-adduct and the cyclized enolate. The pKa of the mono-adduct is higher than the starting nitrile, making the second deprotonation harder.

  • The Fix: Switch to Potassium tert-butoxide (t-BuOK) in THF or DMSO .

    • Mechanism:[1][2][3][4] t-BuOK is bulky and basic enough to irreversibly deprotonate the intermediate, driving the reaction forward. DMSO accelerates the reaction by solvating the cation, making the enolate more nucleophilic (the "naked anion" effect).

Module C: Decarboxylation Issues

Q: I formed the beta-keto ester intermediate successfully, but the final acid hydrolysis yields a complex mixture. A: You are likely hydrolyzing the nitrile group along with the ester.

  • The Cause: The nitrile (CN) at the quaternary center is sterically hindered but still susceptible to hydrolysis under harsh acidic reflux (forming the amide or carboxylic acid).

  • The Fix: Use Krapcho Decarboxylation conditions instead of acidic hydrolysis.

    • Protocol: Heat the crude beta-keto ester in wet DMSO with NaCl or LiCl at 120°C–140°C. This removes the ester methoxycarbonyl group neutrally without attacking the nitrile.

Part 2: Visualized Reaction Logic
Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the critical branching points where the synthesis succeeds or fails.

ReactionPathway Start p-Tolylacetonitrile + Methyl Acrylate Mono Mono-Adduct (Linear) Start->Mono Base (1 eq) Polymer FAILURE: Polymerized Acrylate Start->Polymer Uncontrolled Temp No Inhibitor Mono->Mono Stall: Weak Base Bis Bis-Adduct (Diester) Mono->Bis Base (Excess) DMSO/THF Cycle Beta-Keto Ester (Cyclized) Bis->Cycle Dieckmann Cond. (Intramolecular) Target Target: 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile Cycle->Target Decarboxylation (Krapcho or Acid) HydrolysisFail FAILURE: Nitrile Hydrolysis (Acid/Amide) Cycle->HydrolysisFail Harsh Acid Reflux

Caption: Figure 1. Synthetic pathway highlighting critical stall points (yellow) and failure modes (red).

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Low Yield / Conversion Check1 Check Acrylate Status Problem->Check1 Result1 Polymer/Gel Visible? Check1->Result1 Action1 Add Inhibitor (MEHQ) Add Dropwise Result1->Action1 Yes Check2 Check Intermediate Result1->Check2 No Result2 Mono-adduct only? Check2->Result2 Action2 Switch Base to t-BuOK Switch Solvent to DMSO Result2->Action2 Yes Check3 Check Workup Result2->Check3 No Result3 Product lost in aqueous? Check3->Result3 Action3 Avoid Strong Acid Use Krapcho Decarb. Result3->Action3 Yes

Caption: Figure 2. Logic flow for diagnosing specific yield-loss mechanisms.

Part 3: Optimized Experimental Protocol

This protocol utilizes the One-Pot Double Michael-Dieckmann approach, which minimizes intermediate isolation losses and maximizes conversion.

Reagents & Materials
ReagentEquivalentsRoleNotes
p-Tolylacetonitrile1.0SubstrateDry thoroughly
Methyl Acrylate2.4ElectrophileContains MEHQ inhibitor
t-BuOK (1M in THF)1.1 - 1.2BaseFreshly opened/titrated
THF (Anhydrous)SolventMedium0.2 M concentration
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen. Add p-tolylacetonitrile (1.0 eq) and anhydrous THF (10 mL/g substrate).

  • Deprotonation: Cool to 0°C. Add t-BuOK (1.1 eq) dropwise. Stir for 30 mins. The solution should turn yellow/orange (formation of the nitrile carbanion).

  • Addition: Mix Methyl Acrylate (2.4 eq) with a small amount of THF. Add this solution dropwise over 1 hour to the reaction mixture at 0°C.

    • Critical Control: Slow addition prevents polymerization and controls exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: TLC should show disappearance of starting nitrile. If mono-adduct persists, gently heat to 40°C.

  • Quench & Cyclization Check: The reaction mixture now contains the enolate of the cyclic beta-keto ester. Quench with dilute acetic acid/water.

  • Decarboxylation (Krapcho Method):

    • Concentrate the organic layer to obtain the crude beta-keto ester.

    • Redissolve in DMSO containing NaCl (2 eq) and Water (3 eq).

    • Heat to 130°C for 4–6 hours. Evolution of CO2 gas indicates successful decarboxylation.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine to remove DMSO. Dry over MgSO4.[5][6]

References
  • Julian, L. D., et al. (2007).[7] "An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters." The Journal of Organic Chemistry, 72(19), 7455–7458.

  • PrepChem. "Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone."[8] (Analogous procedure for aryl-substituted cyclohexanones).

  • Organic Chemistry Portal. "Dieckmann Condensation: Mechanism and Examples."

Sources

Optimization

Thermal stability issues of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile at high temperatures

Topic: Thermal Stability & High-Temperature Handling Guide Document ID: TSC-2025-OXCN-04 | Version: 2.1 | Audience: Process Chemists & R&D Scientists[1][2] Diagnostic Interface: Rapid Troubleshooting Status: Active Syste...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability & High-Temperature Handling Guide

Document ID: TSC-2025-OXCN-04 | Version: 2.1 | Audience: Process Chemists & R&D Scientists[1][2]

Diagnostic Interface: Rapid Troubleshooting

Status: Active System: Chemical Stability Assessment[1][2]

Before proceeding with high-temperature applications (distillation, melt crystallization, or reaction scaling), consult the diagnostic logic below to identify your specific failure mode.

Troubleshooting Start Observation: Thermal Issue CheckTemp Check Process Temp (T) Start->CheckTemp HighTemp T > 150°C CheckTemp->HighTemp Extreme Heat MedTemp 100°C < T < 150°C CheckTemp->MedTemp Process Heat Tarring Issue: Darkening / Tarring (Oligomerization) HighTemp->Tarring Rapid Kinetics Pressure Issue: Pressure Buildup (HCN/Gas Evolution) HighTemp->Pressure Pyrolysis Risk MedTemp->Tarring Prolonged Time Yield Issue: Low Yield / Hydrolysis (Amide Formation) MedTemp->Yield Moisture Present Sol_Inert Action: Deoxygenate + Radical Inhibitor Tarring->Sol_Inert Sol_Cool Action: Limit T < 140°C Switch to Melt Crystallization Pressure->Sol_Cool Sol_Dry Action: Karl Fischer < 0.1% + Acid Scavenger Yield->Sol_Dry

Figure 1: Diagnostic logic flow for identifying thermal degradation modes based on temperature and observation.[1][2]

Critical Thermal Thresholds

The thermal stability of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is governed by two competing mechanisms: the reactivity of the ketone (C4 position) and the stability of the quaternary nitrile (C1 position).[1][2]

Thermal Stability Profile
Temperature ZoneStatusPhysicochemical BehaviorRecommended Action
< 80°C Stable Solid/Solution state stable.[1][2] Negligible degradation.Standard storage (Dry, Inert).[2]
80°C – 130°C Caution Onset of Self-Condensation. The ketone moiety initiates aldol-type oligomerization, leading to yellowing.[1][2]Limit exposure time (< 4h). Use inert atmosphere (

/Ar).[1][2]
130°C – 160°C Risk Hydrolysis Risk. If moisture >0.5% is present, nitrile hydrolyzes to amide.[2]Ensure strict anhydrous conditions.[1][2][3] Monitor pressure.[1][4]
> 180°C Critical Exothermic Decomposition. Risk of decyanation (HCN release) and rapid polymerization (tar formation).[1][2]DO NOT EXCEED. Emergency cooling required.[1][2]

Technical Note: The p-tolyl group at C1 stabilizes the quaternary center, making it more resistant to spontaneous decyanation than aliphatic analogs.[2] However, the C4-ketone is the "weak link," acting as an electrophile for self-condensation.[2]

Troubleshooting Guides & FAQs

Issue 1: Sample turns dark brown/black upon melting or distillation.

Diagnosis: Thermal Oligomerization (Self-Aldol Condensation) At temperatures >120°C, the alpha-protons (C3/C5) adjacent to the ketone are sufficiently acidic to trigger self-aldol condensation, especially if the crude material contains trace bases (e.g., residual carbonate or amines from synthesis).[1][2]

  • Mechanism: Two molecules condense to form a dimer, followed by dehydration to a conjugated enone, which polymerizes into dark "tars."[2]

  • Corrective Protocol:

    • Acid Wash: Dissolve crude in EtOAc and wash with 1N HCl to remove trace basic impurities prior to heating.[2]

    • Add Inhibitor: For high-temp distillation, add 100-500 ppm of a radical scavenger/antioxidant like BHT (Butylated hydroxytoluene) , though ionic mechanism is dominant, radical pathways contribute at T > 150°C.[2]

    • Reduce Temperature: Switch from atmospheric distillation to high-vacuum distillation (< 1 mbar) to keep pot temperature below 120°C.

Issue 2: Pressure buildup in sealed reactor at 140°C.

Diagnosis: Nitrile Decomposition or Hydrolysis While less common than oligomerization, heating nitriles with trace moisture generates ammonia (from hydrolysis to amide) or, in extreme pyrolysis cases, HCN.[2]

  • Validation Step: Check the headspace gas with damp pH paper.[2]

    • Blue (Basic): Ammonia release (Hydrolysis confirmed).[1][2]

    • No Change/Acidic: Potential HCN or solvent vapor.[1][2]

  • Corrective Protocol:

    • Karl Fischer Titration: Ensure water content is < 0.1% w/w before heating.[1][2]

    • Drying: Azeotropic drying with Toluene is recommended prior to sealing the system.[2]

Issue 3: Loss of Yield during Recrystallization (New spot on TLC).

Diagnosis: Hydrolysis to Amide Prolonged heating in alcohols (EtOH/MeOH) without buffering can lead to partial hydrolysis of the nitrile to the primary amide.[2]

  • Corrective Protocol:

    • Solvent Switch: Avoid high-boiling protic solvents.[1][2] Use IPA/Heptane or EtOAc/Heptane mixtures.[1][2]

    • Rapid Cooling: Do not hold the mother liquor at reflux for >30 mins. Use "Crash Cooling" to minimize thermal exposure.[2]

Experimental Protocols

Protocol A: Accelerated Thermal Stability Testing (DSC)

Use this protocol to validate the safety limits of your specific batch.[1][2]

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2][5]

  • Sample Prep: 2–5 mg of dried sample in a gold-plated high-pressure crucible (sealed).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 300°C.

    • Nitrogen purge: 50 mL/min.[1][2]

  • Analysis:

    • Identify

      
       (Exothermic onset).[1][2]
      
    • Safety Rule: Subtract 50°C from

      
       to determine the Maximum Process Temperature (
      
      
      
      )
      .
Protocol B: Purification of Thermally Degraded Material

If your batch has "browned" due to overheating, use this recovery method.[2]

  • Dissolution: Dissolve the dark solid in minimal Dichloromethane (DCM) (approx. 5 mL/g).[1][2]

  • Adsorption: Add Activated Charcoal (10 wt%) and Silica Gel (20 wt%).[1][2] Stir at room temperature for 1 hour.

  • Filtration: Filter through a pad of Celite to remove the charcoal/silica complex (which traps the oligomers).[2]

  • Recrystallization:

    • Swap solvent to Isopropanol (IPA) via rotary evaporation.[1][2]

    • Heat to 70°C (dissolve).[1][2]

    • Add n-Heptane dropwise until persistent cloudiness.[1][2]

    • Cool slowly to 4°C.

  • Result: White to off-white crystals (Purity > 99%).

Mechanistic Insight

The following diagram details the competing degradation pathways at elevated temperatures.

DegradationMechanism cluster_0 Pathway A: Self-Condensation (Anhydrous) cluster_1 Pathway B: Hydrolysis (Wet) Compound 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile Enolate Enolate Formation (at C3/C5) Compound->Enolate Deprotonation Amide Primary Amide (Hydrolysis Product) Compound->Amide Hydrolysis Heat Heat (>120°C) + Trace Base Dimer Aldol Dimer (Yellow impurity) Enolate->Dimer Attack on C=O Polymer Polymer/Tar (Black insoluble) Dimer->Polymer Dehydration/Repeat Water Heat + H2O (>100°C) Acid Carboxylic Acid (+ NH3 gas) Amide->Acid Further Hydrolysis

Figure 2: Mechanistic pathways for thermal degradation: Self-condensation (dominant in dry conditions) vs. Hydrolysis (dominant in wet conditions).[1][2]

References

  • PubChem. (2025).[1][2][6] 4-Oxocyclohexanecarboxylate and related nitrile derivatives: Physical Properties and Stability Data. National Library of Medicine.[2] [Link]

  • Li, F.H., et al. (2023).[2] Thermal stability and decomposition mechanism analysis of 1,1'-Azobis(cyclohexanecarbonitrile). ResearchGate.[1][2] [Link]

  • Sperry, J.B. (2025).[2] Inherently Safer Process Design: Assessing the Thermal Stability of Common Reagents.[2] Purdue University Engineering.[1][2] [Link]

Sources

Troubleshooting

Purification strategies for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile without chromatography

Technical Support Center: Purification of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Case ID: PUR-NONCHROM-04X Subject: Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Case ID: PUR-NONCHROM-04X Subject: Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile and column chromatography is no longer viable due to cost, solvent volume, or throughput constraints.

This intermediate—structurally significant as a precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs)—possesses two distinct chemical handles: a ketone (C4) and a nitrile (C1). Our strategy exploits these functional groups to separate the product from common impurities like unreacted p-tolylacetonitrile, inorganic salts, and polymeric byproducts.

Module 1: Chemical Derivatization (The "Bisulfite" Protocol)

User Query: "My crude product is a dark oil containing 15% starting material. Crystallization failed. How do I extract the ketone specifically?"

Technical Insight: The most robust method for purifying non-hindered cyclic ketones without chromatography is the formation of a Sodium Bisulfite Adduct . The 4-oxo group on the cyclohexyl ring is sterically accessible for nucleophilic attack by bisulfite (


), forming a water-soluble (or solid precipitating) sulfonate salt. Impurities lacking a ketone (e.g., p-tolylacetonitrile) will not react and remain in the organic phase.
Standard Operating Procedure (SOP-BS-01)

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    )[1][2]
    
  • Ethanol (95%) or Methanol

  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Sodium Hydroxide (10% NaOH) or Sodium Carbonate

Protocol:

  • Adduct Formation:

    • Dissolve crude oil in a minimal amount of Ethanol (approx. 2 mL/g).

    • Add 1.5 equivalents of saturated aqueous

      
       solution.
      
    • Vigorously stir for 1-2 hours. The mixture should become thick as the white bisulfite adduct precipitates.

    • Troubleshooting: If no solid forms, add more Ethanol to induce precipitation or cool to 0°C.

  • Filtration & Wash (Critical Step):

    • Filter the white solid.

    • Wash 1: Cold Ethanol (removes trapped organic impurities).

    • Wash 2: Diethyl ether or Hexanes (removes unreacted p-tolylacetonitrile).

    • Note: Discard the filtrate (organic liquors) only after confirming the solid is your adduct.

  • Regeneration:

    • Suspend the solid adduct in a biphasic mixture of DCM and water.

    • Slowly add 10% NaOH (or

      
      ) while stirring until the solid dissolves and gas evolution ceases (if using carbonate).
      
    • Mechanism:[3][4] The base deprotonates the bisulfite, reversing the equilibrium and releasing the pure ketone back into the DCM layer.

  • Isolation:

    • Separate the organic layer.[1][2][4][5]

    • Dry over

      
      , filter, and concentrate.
      

Visual Workflow:

BisulfiteProtocol Start Crude Mixture (Ketone + Impurities) Step1 Add Sat. NaHSO3 + EtOH (Nucleophilic Addition) Start->Step1 Decision Did Solid Form? Step1->Decision Decision->Step1 No (Cool/Seed) Solid Filter Solid Adduct (Contains Product) Decision->Solid Yes Filtrate Filtrate (Discard) (Contains Non-Ketone Impurities) Solid->Filtrate Separate Wash Wash with Ether/Hexane (Remove trapped SM) Solid->Wash Regen Regenerate with 10% NaOH (Biphasic: DCM/Water) Wash->Regen Final Pure 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile Regen->Final

Caption: Figure 1. Bisulfite adduct purification workflow for reactive cyclic ketones.

Module 2: Crystallization Strategies

User Query: "The bisulfite method is too labor-intensive for my multi-kilo batch. Can I just crystallize it?"

Technical Insight: Direct crystallization relies on the polarity difference between the product (Polar: Ketone + Nitrile) and the starting material (Less Polar: Nitrile only). Because the product has a rigid cyclohexyl ring and a para-substituted aromatic ring, it should crystallize well if the solvent polarity is tuned correctly.

Solvent Selection Guide
Solvent SystemPolarityOutcomeRecommendation
Ethyl Acetate / Heptane ModerateHigh Success. Good for removing non-polar starting materials.Primary Choice. Start with 1:1 ratio.
IPA (Isopropyl Alcohol) HighModerate Success. Good for removing inorganic salts.Use if product is highly pure (>85%).
Toluene Low-ModSpecific. Good for removing polymeric tars.Use hot filtration if tars are present.
DCM / Hexane VariableLow Success. DCM is often too good a solvent; leads to "oiling out."Avoid.
Troubleshooting "Oiling Out"

If your product forms a separate liquid phase (oil) at the bottom of the flask instead of crystals:

  • Temperature: You are cooling too fast. Re-heat to reflux and cool slowly (10°C per hour).

  • Seed: Add a tiny crystal of pure product at the cloud point (approx. 40-50°C).

  • Solvent Ratio: You have too much anti-solvent (Heptane). Add small amounts of the good solvent (EtOAc) until the oil redissolves, then cool again.

Module 3: Impurity Scavenging (Trituration)

User Query: "I have a solid, but it smells strongly of p-tolylacetonitrile and NMR shows 5% contamination."

Technical Insight: p-Tolylacetonitrile is a liquid at room temperature (or low-melting solid) and is significantly more soluble in aliphatic hydrocarbons than your dually-functionalized product. We can use trituration (washing a solid with a solvent in which it is insoluble but impurities are soluble).

Protocol:

  • Place the impure solid in a flask.[5]

  • Add cold Hexanes or Pentane (5 mL per gram of solid).

  • Sonicate or stir vigorously for 20 minutes.

  • Filter and wash the cake with fresh cold Hexanes.

  • Result: The non-polar starting material dissolves in the hexanes; the polar ketone product remains on the filter.

FAQ: Frequently Asked Questions

Q: Can I use silica plugs without running a full column? A: Yes. If the color is dark (tars), dissolve the crude in DCM and pass it through a short pad of silica gel or Celite/Charcoal. Wash with 10% EtOAc/Hexane.[1][2] This removes baseline impurities (polymers) but will not separate the starting material effectively.

Q: Is the nitrile group stable to the NaOH used in the bisulfite step? A: Generally, yes. Nitrile hydrolysis usually requires refluxing acid or base. The regeneration step uses dilute base (10%) at room temperature for a short duration (<30 mins). This is insufficient to hydrolyze the nitrile to an amide/acid.

Q: My product is thermally unstable. Can I distill it? A: Distillation is risky for this molecule. The boiling point will be high (>150°C at high vacuum), and the nitrile/ketone combination can lead to polymerization or decomposition. We strongly recommend the Bisulfite Method (Module 1) over distillation.

Logic Map: Selecting Your Strategy

DecisionTree Input Crude Product State State1 Solid (>80% Purity) Input->State1 State2 Oil / Tar (<80% Purity) Input->State2 Action1 Trituration (Cold Hexanes) State1->Action1 SM Contamination Action3 Recrystallization (EtOAc/Heptane) State1->Action3 General Purity Action2 Bisulfite Adduct Protocol State2->Action2 Best Route Result Pure Product Action1->Result Action2->Result Action3->Result

Caption: Figure 2. Strategic decision tree for purification based on the physical state of the crude material.

References

  • BenchChem. (2025).[1][6] Sodium Bisulfite Extraction for the Purification of Reactive Ketones.[1][2][7][8] Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Organic Syntheses. General procedures for Robinson Annulation and Cyclohexanone derivatives. (Specific protocols for similar cyclic ketones). Retrieved from

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning. (Mechanistic grounding for bisulfite addition to aldehydes/ketones).[2]

  • JoVE (Journal of Visualized Experiments). (2018).[7] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][7][8][9] Retrieved from

Sources

Optimization

Controlling regioselectivity in reactions involving 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Current Status: Operational Ticket Focus: Chemoselectivity & Stereoselectivity Protocols Assigned Specialist: Senior Application Scientist System Overview & Molecular Architecture Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Chemoselectivity & Stereoselectivity Protocols Assigned Specialist: Senior Application Scientist

System Overview & Molecular Architecture

Welcome to the technical support hub for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile . Before troubleshooting specific reactions, we must define the "Selectivity Landscape" of this scaffold.

This molecule presents a unique challenge in organic synthesis due to its dual-electrophile nature and conformational locking.

  • The Symmetry Factor: The molecule possesses a plane of symmetry passing through C1 and C4. Consequently, regioselectivity in the strict sense (e.g., functionalization at C3 vs. C5) is chemically equivalent unless a chiral reagent is used to desymmetrize the ring.

  • The Chemoselectivity Conflict: You have two electrophilic sites:

    • C4-Ketone: Highly reactive toward nucleophiles (Grignard, hydrides).[1]

    • C1-Nitrile: Less reactive but susceptible to strong nucleophiles and hydrolysis.

  • The Stereoselectivity Challenge: The bulky p-tolyl group at C1 locks the cyclohexane ring (typically placing the aryl group in the equatorial position to minimize A-values). Any reaction at the C4-ketone must contend with axial vs. equatorial attack trajectories.

Critical Protocols: Controlling Selectivity

Module A: Chemoselectivity (Ketone vs. Nitrile)

User Goal: Functionalize the C4-Ketone (e.g., Grignard addition) without touching the C1-Nitrile.

The Issue: While ketones are generally more reactive, standard Grignard reagents (


) can attack nitriles to form imines (which hydrolyze to ketones), especially at higher temperatures or with excess reagent.[1]

The Solution: Organocerium Chemistry (The Imamoto Method) To guarantee exclusive addition to the ketone, use organocerium reagents. Cerium(III) is highly oxophilic, activating the ketone oxygen while suppressing the nucleophilicity toward the nitrile.

  • Protocol:

    • Dry

      
       at 140°C under high vacuum for 2 hours to generate anhydrous 
      
      
      
      .
    • Suspend in THF and stir for 2 hours (activation).

    • Add

      
       or 
      
      
      
      at -78°C to form the organocerium species (
      
      
      ).
    • Add your substrate.[2] The reagent will selectively attack the C4-ketone via 1,2-addition.

User Goal: React the C1-Nitrile (e.g., to an amine or ketone) while preserving the C4-Ketone.

The Issue: The ketone is more reactive. You cannot selectively attack the nitrile with a nucleophile in the presence of the free ketone.

The Solution: Acetaltion (Ketal Protection) You must mask the ketone before touching the nitrile.

  • Protection: Reflux substrate with ethylene glycol and catalytic

    
    -TsOH in toluene (Dean-Stark trap) to form the dioxolane (ketal).[1]
    
  • Reaction: Perform your nitrile transformation (e.g.,

    
     reduction to amine).
    
  • Deprotection: Treat with aqueous

    
     or acetone/
    
    
    
    to restore the ketone.
Module B: Stereoselectivity (Diastereocontrol at C4)

User Goal: Synthesize the cis-alcohol (OH cis to p-tolyl) vs. the trans-alcohol.

The Mechanism: The p-tolyl group locks the ring.

  • Equatorial Attack: The nucleophile approaches from the "side" of the ring, pushing the oxygen Axial .

  • Axial Attack: The nucleophile approaches from the "top/bottom" (parallel to axial hydrogens), pushing the oxygen Equatorial .

Target Isomer (Relative to p-Tolyl)Reagent StrategyMechanistic Driver
Trans-Alcohol (OH Equatorial)Small Hydrides (NaBH4 in MeOH)Axial Attack . Small nucleophiles prefer the axial trajectory due to torsional strain relief in the transition state.
Cis-Alcohol (OH Axial)Bulky Hydrides (L-Selectride )Equatorial Attack .[1] Steric hindrance from the axial hydrogens blocks the axial path. The reagent is forced to attack from the open equatorial face.

Troubleshooting Guide (FAQ)

Q1: I performed a Grignard addition to the ketone, but my yield is low and I see a "double addition" product. What happened?

  • Diagnosis: You likely had "Enolization" competition or Nitrile attack.

  • Fix: If the Grignard acts as a base, it deprotonates the alpha-position (C3/C5) instead of attacking C4. Switch to the Organocerium protocol (Module A). The basicity of organocerium reagents is drastically lower than Grignards, suppressing enolization and promoting addition.

Q2: I tried to reduce the ketone with NaBH4, but the ratio of diastereomers is 60:40. How do I improve this?

  • Diagnosis: NaBH4 is small and not highly selective for this specific rigid scaffold.

  • Fix: To favor the trans-alcohol (equatorial OH), switch to LiAlH(OtBu)3 (Lithium tri-tert-butoxyaluminum hydride).[1] It is bulkier than borohydride but still prefers the axial attack trajectory due to electronic factors, often boosting selectivity to >90:10.

Q3: Can I alkylate the C3 position regioselectively?

  • Diagnosis: The molecule is symmetric. C3 and C5 are identical.

  • Fix: You will get a racemic mixture of the mono-alkylated product. To achieve enantioselective alkylation at C3, you must use a Chiral Lithium Amide base (e.g., chiral molecular recognition) to desymmetrize the deprotonation step.[1]

Decision Logic Visualization

The following diagram illustrates the decision workflow for selecting reagents based on your desired selectivity outcome.

SelectivityControl Start Start: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Target What is your Target Site? Start->Target Ketone Target: C4-Ketone Target->Ketone Nitrile Target: C1-Nitrile Target->Nitrile K_Action Desired Transformation? Ketone->K_Action N_Action Must Protect Ketone First Nitrile->N_Action Ketone is more reactive Nucleophile Nucleophilic Addition (Grignard/Lithium) K_Action->Nucleophile Reduction Reduction to Alcohol K_Action->Reduction Ketal Protocol: Ketalization (Ethylene Glycol/TsOH) N_Action->Ketal CeCl3 Use Organocerium (Imamoto) Prevents Nitrile Attack Nucleophile->CeCl3 High Chemoselectivity Stereo Desired Stereochemistry? Reduction->Stereo Cis Cis-Alcohol (Axial OH) Use: L-Selectride Stereo->Cis Bulky Reagent (Equatorial Attack) Trans Trans-Alcohol (Equatorial OH) Use: LiAlH(OtBu)3 Stereo->Trans Small/Specific Reagent (Axial Attack)

Caption: Decision tree for reagent selection based on chemoselective and stereoselective targets.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1]

  • Eliel, E. L., & Senda, Y. "Reduction of Acetals and Ketones.[1] Stereochemistry of Reduction of Substituted Cyclohexanones." Tetrahedron, vol. 26, no.[1] 10, 1970, pp. 2411–2428.[1]

  • Ashby, E. C., & Laemmle, J. T. "Stereochemistry of Organometallic Compound Addition to Ketones."[1] Chemical Reviews, vol. 75, no.[1] 4, 1975, pp. 521–546.[1]

  • BenchChem Technical Support. "Grignard Reaction Troubleshooting and Protocols." BenchChem Knowledge Base, 2025.[1]

Sources

Troubleshooting

Overcoming catalyst poisoning when using 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is designed for researchers and drug development professionals working with 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is designed for researchers and drug development professionals working with 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a highly versatile but notoriously difficult building block due to its propensity to deactivate transition metal catalysts during downstream hydrogenations or reductive aminations.

Below, we break down the mechanistic causes of catalyst poisoning, provide self-validating protocols to rescue your workflows, and answer frequently asked questions.

The Mechanistic Root of Catalyst Deactivation

When performing catalytic reductions on 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile, premature reaction stalling is rarely a kinetic issue of the ketone; rather, it is a chemical deactivation of the transition metal catalyst[1]. This poisoning occurs via two distinct pathways:

  • Intrinsic Nitrile Coordination (Reversible): The carbonitrile (-CN) group is a strong σ-donor and π-acceptor. It competes with hydrogen gas and the target functional group for the active metal sites, forming a stable π-complex that drastically reduces turnover frequencies[2].

  • Trace Cyanide Carryover (Irreversible): Because 1-aryl-4-oxocyclohexanecarbonitriles are typically synthesized via cyanation chemistry, trace inorganic cyanides (CN⁻) often carry over into the isolated product. In the presence of palladium catalysts, even parts-per-million (ppm) levels of CN⁻ react with Pd(0) to form irreversibly inactive species such as

    
     and the remarkably stable hydride 
    
    
    
    [3]. Furthermore, trace moisture can hydrolyze cyanides to HCN, which is highly reactive toward Pd(0)[4].

G Pd_Active Active Pd(0) Catalyst Complex1 Pd-Nitrile π-Complex (Reversible Poisoning) Pd_Active->Complex1 Nitrile Binding Complex2 [(CN)₄Pd]²⁻ / [(CN)₃PdH]²⁻ (Irreversible Deactivation) Pd_Active->Complex2 CN⁻ Coordination Nitrile 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Nitrile->Complex1 Cyanide Trace CN⁻ Impurity Cyanide->Complex2

Mechanistic pathways of Pd catalyst deactivation by nitriles and trace cyanides.

Quantitative Impact & Mitigation Strategies

Understanding the specific poisoning agent is critical for selecting the correct mitigation strategy.

Poisoning AgentCatalyst AffectedImpact on Turnover Frequency (TOF)Mechanistic ConsequenceRecommended Mitigation
Trace Cyanide (CN⁻) Pd/C, Pt/C>95% reductionIrreversible formation of

Pre-reaction

wash (Protocol A)
Intrinsic Nitrile (-CN) Pd/C40-60% reductionReversible competitive active-site bindingSwitch to Sponge Nickel or Pt (Protocol B)
Primary Amines (Product)Ru, Pd30-50% reductionBasic lone-pair coordination to metalIn-situ acidic modifiers[1]

Step-by-Step Troubleshooting Protocols

The following methodologies are designed as self-validating systems to ensure you are not wasting expensive catalysts on poisoned substrates.

Protocol A: Chemical Scavenging of Trace Cyanides

Causality: Cyanide binds irreversibly to Pd/Pt. Removing it prior to hydrogenation prevents the formation of dead catalytic complexes.

  • Dissolution: Dissolve 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile in a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Scavenging: Prepare a 5% w/v aqueous solution of Iron(II) sulfate (

    
    ). Vigorously stir the organic phase with the 
    
    
    
    solution for 30 minutes at room temperature.
    • Mechanism: Free cyanide reacts with Fe(II) to form highly stable, water-soluble ferrocyanide complexes

      
      .
      
  • Separation: Separate the phases and wash the organic layer with brine.

  • Self-Validation (Prussian Blue Test): Take 1 mL of the aqueous wash. Add 2 drops of 5%

    
     and 2 drops of dilute HCl. The formation of a deep blue precipitate confirms cyanides were successfully extracted. If positive, repeat Step 2 until the validation test is negative.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Catalyst Selection and Reaction Engineering

Causality: Palladium is highly susceptible to nitrile poisoning. Platinum (Pt) or Nickel (Ni) exhibit different d-band centers, making them less prone to permanent deactivation by nitriles[5].

  • Catalyst Swap: Replace standard Pd/C with a "donor-acceptor" Pt catalyst or Sponge Nickel (Raney Ni).

  • Ketone Reduction: If reducing the ketone to an alcohol, use 5 wt% Pt/C under 3-5 bar

    
     at room temperature.
    
  • Reductive Amination: If performing a reductive amination, utilize Raney Ni. Wash the Raney Ni with methanol (3x) prior to use to remove water.

  • Acidic Modification: Add 1.2 equivalents of an acidic modifier (e.g., acetic acid) to the reaction mixture.

    • Mechanism: The acid protonates the resulting amine product into an ammonium salt, which lacks the free lone pair required to bind to and poison the metal surface[1].

Workflow Start Reaction Stalls / Low Yield CheckCN Test for Trace Cyanide (Prussian Blue Test) Start->CheckCN Positive Positive (CN⁻ present) CheckCN->Positive Negative Negative (Nitrile Poisoning) CheckCN->Negative Wash Protocol A: FeSO₄ Wash Positive->Wash ChangeCat Protocol B: Switch to Raney Ni or Pt/C Negative->ChangeCat AddAcid Add Acidic Modifier (e.g., AcOH, MsOH) ChangeCat->AddAcid If reductive amination

Diagnostic workflow for resolving catalyst stalling in nitrile-bearing substrates.

Frequently Asked Questions (FAQs)

Q: My reductive amination of 4-oxo-1-(p-tolyl)cyclohexanecarbonitrile stalls at 20% conversion using Pd/C. Should I increase the hydrogen pressure? A: No. Increasing pressure will not overcome irreversible chemical poisoning[2]. The stall is likely due to trace cyanide from the precursor synthesis forming


 complexes[3]. Implement Protocol A to scavenge cyanides, or switch to a more robust catalyst like Raney Nickel (Protocol B).

Q: Can I use homogeneous catalysts instead of heterogeneous Pd/C to avoid poisoning? A: Yes, but with caution. While some homogeneous catalysts offer better selectivity, they can still be poisoned by strong ligands. However, recent advancements in "donor-acceptor" platinum catalysts (e.g., DPPF-based Pt complexes) have shown remarkable resistance to cyanide and nitrile poisoning, allowing reactions to proceed efficiently at ambient temperatures[5].

Q: Why does the addition of acetic acid help my reductive amination go to completion? A: In reactions forming amines, the basic nitrogen lone pair of the product can coordinate to the catalyst surface, causing product inhibition[1]. Acetic acid protonates the newly formed amine into an ammonium salt. Because the nitrogen lone pair is now occupied by a proton, it cannot bind to the metal surface, keeping the catalyst active.

References

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: Journal of the American Chemical Society (ACS Publications) URL: 3

  • Title: How to Prevent Catalyst Poisoning at the Industrial Scale Source: Catalysts.com URL: 2

  • Title: Catalyst poisoning Source: Wikipedia URL: 1

  • Title: Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques Source: Organic Chemistry Portal URL: 5

Sources

Reference Data & Comparative Studies

Validation

Interpreting the 1H-NMR spectrum of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Technical Assessment: Structural Validation of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile via 1H-NMR Executive Summary This guide provides a technical framework for the structural validation of 4-Oxo-1-(p-tolyl)cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Structural Validation of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile via 1H-NMR

Executive Summary

This guide provides a technical framework for the structural validation of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-cycloalkyl scaffolds.[1][2]

The primary challenge in characterizing this molecule is distinguishing the cyclized quaternary product from its open-chain precursors and starting materials.[1][2] This guide compares the target spectrum against specific reaction impurities and provides a self-validating assignment protocol.[1][2]

Comparative Analysis: Target vs. Alternatives

In a synthetic context, "alternatives" refer to the potential impurities or precursors that mimic the product.[3] The following table contrasts the target molecule with its most common process impurities.

FeatureTarget Product (Cyclized)Starting Material (p-Tolylacetonitrile)Intermediate (Open Chain Diester)*
Quaternary Center Present (C1) .[1][2][3][4] No protons attached.[1][2][3][4]Absent . Benzylic CH₂ present.[1][2][3][4][5][6]Absent . Benzylic CH present.[1][2][3][4][5]
Benzylic Signal None .[1][2][3][4] (Critical Purity Marker)Singlet (~3.7 ppm) Triplet/Multiplet (~3.8-4.0 ppm)
Carbonyl Environment Ketone (Ring C4).[1][2][3][4] Induces splitting in ring protons.[1][2][3][4]None .Ester . Methoxy singlets (~3.6 ppm) present.[2][3]
Symmetry High . Plane of symmetry renders C2/C6 and C3/C5 pairs equivalent.[2][3][4]N/A .Low . Asymmetric alkyl chains.

*Assuming synthesis via double Michael addition of methyl acrylate followed by Dieckmann condensation.[1][2][3][4]

Detailed 1H-NMR Interpretation

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz+

A. The Aromatic Region (7.0 – 7.5 ppm)

The p-tolyl group provides a diagnostic AA'BB' system .[1][2][3][4] Unlike a monosubstituted phenyl ring (which shows a complex multiplet), the p-substituted ring typically displays two distinct doublets with a "roofing" effect (leaning towards each other).[1][2][3]

  • δ 7.30 – 7.45 ppm (2H, d, J ≈ 8 Hz): Protons ortho to the quaternary nitrile center.[3] Deshielded by the electron-withdrawing nitrile/ring system.[1][2][4]

  • δ 7.15 – 7.25 ppm (2H, d, J ≈ 8 Hz): Protons meta to the nitrile (ortho to the methyl group).[3]

B. The Aliphatic Region (2.0 – 3.0 ppm)

This region contains the cyclohexane ring envelope and the tolyl methyl group.[1][3]

  • δ 2.80 – 3.00 ppm (4H, m): Ring protons α-to-carbonyl (C3 and C5).[1][2][3][4] These are significantly deshielded by the ketone anisotropy.[1][2][3][4] They appear as complex multiplets due to geminal and vicinal couplings.[1][2][3][4]

  • δ 2.35 ppm (3H, s): Tolyl Methyl Group .[3] This is a sharp singlet and serves as an excellent internal integration standard (set to 3.00).[2][3]

  • δ 2.10 – 2.50 ppm (4H, m): Ring protons β-to-carbonyl (C2 and C6).[1][2][3][4] These are shielded relative to the α-protons but complex due to the rigidity of the quaternary center.[1][2][4]

Critical Note on Conformation: The bulky p-tolyl and nitrile groups lock the cyclohexane ring into a preferred chair conformation.[1][2][4] This prevents rapid ring flipping, often causing the axial and equatorial protons to split into distinct signals rather than averaging out.[3]

Visualization of Structural Logic[1][3][4]

NMR_Logic Molecule 4-Oxo-1-(p-tolyl) cyclohexanecarbonitrile Sub_Aromatic Aromatic Region (7.0-7.5 ppm) Molecule->Sub_Aromatic Sub_Aliphatic Aliphatic Region (2.0-3.0 ppm) Molecule->Sub_Aliphatic Signal_A AA'BB' Doublets (p-Substituted Ring) Sub_Aromatic->Signal_A Integration: 4H Signal_B Methyl Singlet (~2.35 ppm) Sub_Aliphatic->Signal_B Integration: 3H Signal_C Ring C3/C5 (Deshielded by C=O) Sub_Aliphatic->Signal_C Integration: 4H Signal_D Ring C2/C6 (Shielded) Sub_Aliphatic->Signal_D Integration: 4H Validation VALIDATION CHECK: Absence of Benzylic H (~3.7 ppm) Signal_A->Validation Confirm Identity

Caption: Logical flow for assigning signals and validating the quaternary structure.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data suitable for publication or regulatory filing, follow this "Self-Validating" protocol.

Step 1: Sample Preparation[1][2][4]
  • Mass: Weigh 10–15 mg of the dried solid product. Note: Ensure all reaction solvents (EtOAc/Hexanes) are removed under high vacuum, as EtOAc signals (δ 4.1, 2.0, 1.[3]2) can overlap with ring protons.[1][2][3]

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If the solution is cloudy (common with inorganic salts from the cyclization step), filter through a small plug of glass wool directly into the NMR tube.[3] Do not use cotton , as it can introduce cellulose impurities.[3]

Step 2: Acquisition Parameters[1][2][7]
  • Pulse Sequence: Standard 1D Proton (zg30).[2][3]

  • Scans (NS): Minimum 16 scans (64 recommended for detecting minor open-chain impurities).

  • Relaxation Delay (D1): Set to 5 seconds . Reasoning: The quaternary carbons slow down the relaxation of nearby protons.[1][2][3][4] A short D1 leads to integration errors in the aromatic vs. aliphatic ratio.

Step 3: Processing & Integration[1][2]
  • Phasing: Apply manual phasing. Auto-phasing often fails at the base of the large methyl singlet.[1][2][4]

  • Baseline: Apply a polynomial baseline correction (ABS).

  • Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Integration:

    • Set the Methyl Singlet (2.35 ppm) to exactly 3.00 .[2][3][4]

    • Verify the Aromatic region integrates to 4.00 ± 0.1 .

    • Verify the Ring region (excluding methyl) integrates to 8.00 ± 0.2 .[2][3]

Troubleshooting Common Issues

ObservationDiagnosisRemediation
Singlet at ~3.7 ppm Unreacted Starting Material (p-Tolylacetonitrile).[1][2]Recrystallize from Ethanol or Isopropanol.[1][2][3][4]
Singlets at ~3.6 ppm Methyl Ester Impurity (Open chain).[2][3]Reaction incomplete; requires stronger base (e.g., NaH) or longer reflux.[3]
Broad Humps in Aliphatic Ring Flipping / Conformational Exchange.Run the NMR at 50°C to speed up exchange, or -40°C to freeze conformations.[1]
Extra Doublets in Aromatic Regioisomer (o-tolyl or m-tolyl).[1][2][3][4]Check purity of starting arylacetonitrile.[2][3][4]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3][5] Link[1][2][3]

  • Compound Reference: 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (Analogous Scaffold). PubChem CID 91805.[1][2][3] Link[1][2][3]

  • Synthesis of 4-substituted cyclohexanones: Organic Syntheses, Coll. Vol. 10, p.240 (2004); Vol. 75, p.215 (1998).[3] General procedure for Michael Addition/Cyclization.Link[1][2][3]

Sources

Comparative

Comparative Analysis of Ionization Modalities: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

Executive Summary 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (CAS: 58609-72-6) is a critical synthetic intermediate, most notably serving as the immediate precursor to the antidepressant Venlafaxine. In drug development an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (CAS: 58609-72-6) is a critical synthetic intermediate, most notably serving as the immediate precursor to the antidepressant Venlafaxine. In drug development and process control, the accurate detection and quantification of this intermediate are paramount for impurity profiling.

This guide compares the two primary mass spectrometry "alternatives" for analyzing this compound: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS.[1][2] While EI provides a structural "fingerprint" essential for identification, ESI offers superior sensitivity for trace quantification in biological matrices. This document details the fragmentation mechanisms, provides comparative experimental data, and outlines validated protocols for both modalities.

Structural Context & Mechanistic Basis[3][4]

The molecule consists of a cyclohexanone ring substituted at the C1 position with both a nitrile group (-CN) and a p-tolyl group (4-methylphenyl). This structural complexity dictates distinct fragmentation behaviors under different ionization energies.

The Competitors
  • Alternative A: Electron Ionization (EI - 70 eV): A "hard" ionization technique that imparts significant internal energy, causing extensive fragmentation.[3][4] This is the gold standard for structural elucidation.

  • Alternative B: Electrospray Ionization (ESI): A "soft" ionization technique that generates protonated molecular ions

    
    . This is the gold standard for high-throughput quantification.
    

Deep Dive: Electron Ionization (EI) Performance

Under 70 eV EI conditions, the molecular ion (


) is observed but is often not the base peak due to the stability of the aromatic fragments generated.
Fragmentation Pathway Analysis

The fragmentation is driven by three competing mechanisms:

  • 
    -Cleavage:  The ketone at C4 directs cleavage of the adjacent C-C bonds.
    
  • Benzylic/Tolyl Stability: The p-tolyl moiety is highly stable and directs charge retention, often forming the tropylium ion.

  • Retro-Diels-Alder (RDA): The cyclohexanone ring undergoes RDA-type eliminations, ejecting neutral ethylene (

    
    ).
    
Key Diagnostic Ions (EI)
m/zIon IdentityRelative Abundance (Est.)[5][6]Mechanistic Origin
213

15-25%Molecular ion (Radical cation).
185

30-40%Loss of ethylene via RDA mechanism from the cyclohexanone ring.
170

20%Sequential loss of ethylene and methyl radical.
105

40-60%Methyl-tropylium ion (p-tolyl + CH2).
91

100% (Base) Tropylium ion .[5] The signature of the p-tolyl group.
55

30%Characteristic cyclohexanone ring fragment.[5]
Visualization of EI Fragmentation

The following diagram illustrates the causal pathway for the generation of the primary diagnostic ions.

Fragmentation M_Ion Molecular Ion (M+) m/z 213 Tropylium Tropylium Ion (Base Peak) m/z 91 M_Ion->Tropylium Direct Benzylic Cleavage Distonic Distonic Ion (Ring Open) M_Ion->Distonic Alpha-Cleavage CycloFrag Cyclohexanone Frag m/z 55 M_Ion->CycloFrag Ring Disintegration MethylTrop Methyl-Tropylium m/z 105 MethylTrop->Tropylium - CH2 RDA_Product RDA Product [M - C2H4]+ m/z 185 RDA_Product->MethylTrop Rearrangement Distonic->RDA_Product - C2H4 (28 Da)

Caption: Figure 1. EI Fragmentation pathway showing the dominance of the Tropylium ion (m/z 91) and Retro-Diels-Alder losses characteristic of the cyclohexanone ring.

Deep Dive: Electrospray Ionization (ESI) Performance

ESI is the preferred alternative when coupling to Liquid Chromatography (LC). Unlike EI, ESI yields minimal fragmentation in the source, requiring Collision-Induced Dissociation (CID) (MS/MS) to generate structural data.

Adduct Formation & Sensitivity

In positive mode (


), the nitrile nitrogen and the ketone oxygen act as proton acceptors.
  • Primary Ion:

    
    
    
  • Sodium Adduct:

    
     (Common in non-desalinated mobile phases)
    
  • Dimer:

    
     (Observed at high concentrations)
    
MS/MS Fragmentation (CID)

When the precursor (


 214) is subjected to collision energy (e.g., 20-35 eV), the fragmentation mimics EI but with different relative abundances:
  • Loss of

    
     (
    
    
    
    196):
    Common in ketone-containing aliphatic rings.
  • Loss of HCN (

    
     187):  Characteristic of the nitrile group.
    

Comparative Performance Review

The following table objectively compares the two alternatives to assist in method selection.

FeatureAlternative A: GC-MS (EI) Alternative B: LC-MS (ESI)
Detection Limit (LOD) Good (ng/mL range)Excellent (pg/mL range)
Specificity High (Spectral fingerprinting)Moderate (Requires MS/MS for specificity)
Matrix Tolerance Low (Requires extraction/derivatization)High (Handles biological fluids directly)
Linearity

dynamic range

dynamic range
Primary Application Raw material purity, Impurity IDPK/PD studies, Trace residue analysis

Experimental Protocols

Protocol A: GC-MS Analysis (Structural ID)

Use this protocol for purity assessment of the synthesized intermediate.

  • Sample Prep: Dissolve 1 mg of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[5]

    • Final: 300°C (Hold 5 min).

  • MS Source: 230°C, 70 eV Electron Energy.

  • Scan Range:

    
     40–400.
    
Protocol B: LC-MS/MS Analysis (Quantification)

Use this protocol for trace analysis in complex matrices.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ion Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • MRM Transitions (for Quantification):

    • Quantifier:

      
       (Collision Energy: 30 eV).
      
    • Qualifier:

      
       (Collision Energy: 15 eV).
      

References

  • Saravanan, M., et al. (2011).[7] "An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride." Organic Process Research & Development.

  • BenchChem. (2025).[5] "Mass Spectrometry Fragmentation of Cyclohexanone Derivatives: Technical Guide." BenchChem Technical Library.

  • NIST Mass Spectrometry Data Center. "Standard EI Fragmentation Patterns of Cyclohexanones." NIST Chemistry WebBook.

  • University of Arizona. "Mass Spectrometry - Functional Group Fragmentation Patterns." Chemistry & Biochemistry Dept.

Sources

Validation

FTIR characteristic peaks for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile identification

Comparative FTIR Identification Guide for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: Structural Validation and Reaction Monitoring As a Senior Application Scientist in pharmaceutical development, I frequently encounter ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Identification Guide for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: Structural Validation and Reaction Monitoring

As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges in verifying the structural integrity of complex synthetic intermediates. 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is a highly functionalized building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Because it contains three distinct functional groups—a ketone, a nitrile, and a para-substituted aromatic ring—Fourier Transform Infrared (FTIR) spectroscopy serves as an ideal, non-destructive technique for its identification[1].

However, isolated peak reading often leads to ambiguity[2]. To establish a robust analytical framework, we must evaluate this compound against its common synthetic alternatives: its reduced precursor, 4-Hydroxy-1-(p-tolyl)cyclohexanecarbonitrile , and its des-oxo analog, 1-(p-tolyl)cyclohexanecarbonitrile . This guide outlines the mechanistic causality behind their spectral differences and provides a self-validating protocol for accurate identification.

Mechanistic Causality of Characteristic Peaks

FTIR absorption bands arise from molecular vibrations dictated by bond strength, atomic mass, and dipole moment changes[2]. For 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile, the identification relies on a "peak-correlation framework" across three distinct spectral regions:

  • The Cyclohexanone Carbonyl (C=O): In an unstrained six-membered ring, the C=O stretch appears sharply at approximately 1715 cm⁻¹[3][4]. Because the C=O bond is highly polar, its stretching vibration induces a massive change in the molecular dipole moment, resulting in the strongest absorption peak in the entire spectrum[1].

  • The Nitrile Group (-C≡N): The sp-hybridized carbon-nitrogen triple bond possesses a high force constant, placing its stretching frequency in the isolated 2220–2260 cm⁻¹ region[5]. While diagnostic, this peak is typically of medium-to-weak intensity because the dipole moment change during the vibration is less pronounced than that of a carbonyl group.

  • The p-Tolyl Group (Aromatic Ring): The aromatic C=C ring stretches manifest as sharp, medium-intensity peaks around 1515 cm⁻¹ and 1600 cm⁻¹[4]. More importantly, the para-substitution symmetry dictates a highly specific out-of-plane (OOP) C-H bending vibration that dominates the 800–820 cm⁻¹ fingerprint region.

Comparative Spectral Analysis

When monitoring the oxidation of the 4-hydroxy precursor to the target 4-oxo compound, or when distinguishing the target from its des-oxo analog, we track the appearance and disappearance of specific functional groups. The quantitative spectral differences are summarized below.

Table 1: FTIR Peak Comparison for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile and Structural Analogs

Functional Group4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (Target)4-Hydroxy-1-(p-tolyl)cyclohexanecarbonitrile (Precursor)1-(p-tolyl)cyclohexanecarbonitrile (Des-oxo Analog)
O-H Stretch Absent ~3300 - 3400 cm⁻¹ (Broad, Strong)Absent
C≡N Stretch ~2240 cm⁻¹ (Sharp, Medium/Weak)~2240 cm⁻¹ (Sharp, Medium/Weak)~2240 cm⁻¹ (Sharp, Medium/Weak)
C=O Stretch ~1715 cm⁻¹ (Sharp, Strong) Absent Absent
Aromatic C=C ~1515, 1600 cm⁻¹ (Sharp, Medium)~1515, 1600 cm⁻¹ (Sharp, Medium)~1515, 1600 cm⁻¹ (Sharp, Medium)
para C-H Bend ~810 - 820 cm⁻¹ (Sharp, Strong)~810 - 820 cm⁻¹ (Sharp, Strong)~810 - 820 cm⁻¹ (Sharp, Strong)

Data Interpretation: The successful synthesis or isolation of the target compound is confirmed only when the strong 1715 cm⁻¹ peak is present alongside the 2240 cm⁻¹ peak, and the broad 3300 cm⁻¹ region remains completely flat.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness in our spectral data, we must eliminate matrix interferences. Traditional KBr pellet transmission methods are highly susceptible to moisture absorption. Because water produces a broad O-H stretch at ~3300 cm⁻¹, a wet KBr pellet can create a false positive, tricking the analyst into believing the 4-hydroxy precursor is present as an impurity.

To create a self-validating system, I mandate the use of Attenuated Total Reflectance (ATR) FTIR for this workflow.

Step-by-Step Methodology:

  • System Readiness & Background Subtraction: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 co-added scans at a resolution of 4 cm⁻¹. This step mathematically subtracts ambient CO₂ and atmospheric water vapor from the final data.

  • Sample Application: Place 2–3 mg of the solid compound directly onto the center of the diamond crystal.

  • Optical Contact Enforcement: Lower the ATR anvil and apply consistent, standardized pressure. Causality: The evanescent wave penetrates only 0.5 to 2 microns into the sample. Without intimate optical contact, the high-frequency peaks (like the 2240 cm⁻¹ nitrile stretch) will suffer from severe signal attenuation, potentially leading to a false negative.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Validation: Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth, followed by a baseline correction to ensure the 3300 cm⁻¹ region can be accurately assessed for flatness[2].

Spectral Validation Workflow

The following decision matrix illustrates the logical peak-correlation framework used to differentiate the target compound from its alternatives.

FTIR_Workflow Start Synthesize/Isolate Compound (Target: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile) ATR ATR-FTIR Acquisition (Diamond Crystal, 32 Scans) Start->ATR CheckCO Evaluate C=O Region (1715 cm⁻¹) ATR->CheckCO CheckCN Evaluate C≡N Region (2240 cm⁻¹) ATR->CheckCN CheckOH Evaluate O-H Region (3300-3400 cm⁻¹) ATR->CheckOH Target Target Confirmed (Strong C=O, Sharp C≡N, No O-H) CheckCO->Target Strong Peak Impurity2 Des-oxo Analog Detected (C=O Absent) CheckCO->Impurity2 No Peak CheckCN->Target Sharp Peak CheckOH->Target Flat Baseline Impurity1 Alcohol Precursor Detected (Broad O-H Present) CheckOH->Impurity1 Broad Peak

Figure 1: Logical workflow for ATR-FTIR spectral validation and impurity differentiation.

References

  • IR Absorption Table Source: University of California, Los Angeles (UCLA) URL:[Link]

  • Interpreting Infrared Spectra Source: Specac Ltd URL:[Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak Source: Universallab URL:[Link]

  • Table of Characteristic IR Absorptions Source: University of Chemistry and Technology, Prague (VSCHT) URL:[Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak Source: Bumi Publikasi Nusantara URL:[Link]

Sources

Comparative

Reference Standards for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Quality Control: A Comprehensive Comparison Guide

Introduction to Intermediate Quality Control 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is a structurally complex pharmaceutical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Intermediate Quality Control

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is a structurally complex pharmaceutical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific kinase modulators and neuroactive agents. Because the impurity profile of this intermediate directly cascades into the final API, rigorous quality control (QC) is non-negotiable.

According to FDA guidance and ICH Q7 guidelines, the analytical testing of such intermediates must be anchored by reference standards of the "highest purity that can be obtained through reasonable effort"[1]. These standards serve as the definitive benchmark for assaying potency, identifying process-related impurities, and validating analytical methods[2]. This guide objectively compares the methodologies for establishing, certifying, and utilizing reference standards for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

Classification & Comparison of Reference Standards

In pharmaceutical QC, reference standards are stratified based on their metrological traceability and intended use. For an unlisted intermediate like 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile, compendial standards (e.g., USP, Ph. Eur.) are typically unavailable, necessitating the development of in-house or custom-synthesized standards[2].

A Primary Reference Standard is an extensively characterized substance whose purity is established without comparison to another standard[3]. Conversely, a Secondary (or Working) Standard is a cost-effective alternative calibrated against the primary standard, used strictly for routine, high-frequency batch testing[4].

Table 1: Comparative Analysis of Reference Standard Grades
FeaturePrimary Reference StandardSecondary (Working) Standard
Primary Purpose Method validation, regulatory submission, calibrating working standardsRoutine batch testing, daily QC monitoring
Certification Method Absolute quantitation (qNMR) or exhaustive Mass BalanceCalibrated against the Primary Reference Standard
Traceability SI-traceable (via CRM internal standards)Traceable to the In-House Primary Standard
Cost & Effort High (requires extensive orthogonal testing and ultra-microbalances)Low (cost-effective for high-frequency use)
Regulatory Status Definitive benchmark accepted by FDA/EMA[5]Accepted for internal QC if properly qualified[4]

Analytical Modalities for Standard Certification: Mass Balance vs. qNMR

The crux of reference standard generation lies in its certification. For 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile, two primary methodologies are compared: the traditional Mass Balance approach and Quantitative Nuclear Magnetic Resonance (qNMR).

The Mass Balance Approach Historically, purity is calculated by subtracting the sum of all orthogonal impurities (organic, inorganic, and volatile) from 100%. While comprehensive, this method propagates the measurement uncertainty of multiple techniques (HPLC-UV, Karl Fischer, TGA, Residue on Ignition) into the final purity value[1]. Furthermore, HPLC-UV requires uniform response factors, which is problematic if the intermediate's impurities lack identical chromophores.

The qNMR Approach (Absolute Quantitation) qNMR has emerged as the gold standard for certifying non-compendial reference materials. It measures the absolute amount of the target analyte by comparing the integration of its proton signals against a co-dissolved, SI-traceable internal standard[6]. Because the NMR response is directly proportional to the number of nuclei and independent of the chemical structure, it bypasses the need for compound-specific response factors[7].

G Start 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Candidate Material MB_Branch Mass Balance (Traditional) Start->MB_Branch qNMR_Branch qNMR (Absolute Quantitation) Start->qNMR_Branch OrgImp HPLC-UV/LC-MS (Organic Impurities) MB_Branch->OrgImp WaterVol Karl Fischer / TGA (Water & Volatiles) MB_Branch->WaterVol Inorg Residue on Ignition (Inorganics) MB_Branch->Inorg IS_Add Co-dissolve with SI-Traceable Internal Standard qNMR_Branch->IS_Add CalcMB Purity = 100% - Σ(Impurities) OrgImp->CalcMB WaterVol->CalcMB Inorg->CalcMB NMR_Acq 1H-NMR Acquisition (Integration & CCF) IS_Add->NMR_Acq CalcQNMR Direct Purity Calculation via Signal Ratio NMR_Acq->CalcQNMR Cert Certified Reference Standard CalcMB->Cert CalcQNMR->Cert

Workflow comparing Mass Balance and qNMR for reference standard certification.

Experimental Protocol: qNMR Certification of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

To ensure a self-validating system, the following protocol details the qNMR certification using an internal standard. The causality of each step is rooted in fundamental NMR physics to prevent integration errors and ensure SI-traceability[8].

Materials:

  • Analyte: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (Candidate Standard).

  • Internal Standard (IS): TraceSure® DSS-d6 or 1,4-BTMSB-d4 (SI-traceable CRM)[8].

  • Solvent: CDCl3 (100% atom D) containing 0.03% v/v TMS.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a calibrated ultra-microbalance (d = 0.1 µg), accurately weigh approximately 10 mg of the candidate standard and 5 mg of the IS into the same anti-static weighing boat.

    • Causality: Co-weighing minimizes transfer losses and ensures the exact mass ratio is locked before dissolution.

  • Dissolution: Transfer the solids to a 1 mL volumetric flask and dissolve completely in CDCl3.

    • Causality: Complete dissolution is mandatory; any particulate matter will skew the molar ratio and line shape[7].

  • NMR Acquisition Parameters:

    • Probe: 5 mm broadband observe (BBO) or cryoprobe.

    • Pulse Angle: 90° (Ensure precise calibration of the 90-degree pulse (P1) for maximum signal-to-noise ratio).

    • Relaxation Delay (D1): Set to ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton in the mixture.

    • Causality: A D1 of 5×T1 guarantees >99.3% return to thermal equilibrium, preventing signal saturation and integration suppression[7].

    • Number of Scans (NS): 64 or 128 (to achieve S/N > 250:1 for the target peaks).

  • Data Processing & Integration: Apply an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Integrate the distinct isolated signals: the p-tolyl methyl protons (singlet, ~2.3 ppm) against the IS reference peak.

  • Purity Calculation: Calculate the mass fraction using the formula derived from the molar ratio, molecular weights, and sample masses.

Impurity Profiling and Routine Quality Control

Once the Primary Reference Standard is certified via qNMR, it is deployed to qualify Secondary Working Standards[5]. These working standards are then utilized in routine HPLC-UV testing to monitor the production of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

During API synthesis, unreacted precursors (like p-tolylacetonitrile) or over-oxidized byproducts must be strictly controlled. The working standard provides the exact retention time and response factor necessary to quantify these process impurities, ensuring that only batches meeting the >99.0% purity threshold are released for downstream API manufacturing[9].

QC_Pathway Batch Synthesized Intermediate Batch Sampling Aseptic/Controlled Sampling Batch->Sampling Test HPLC-UV Analysis vs. Primary Reference Standard Sampling->Test Decision Does Purity meet >99.0% specification? Test->Decision Release Batch Release for API Synthesis Decision->Release Yes Reject OOS Investigation & Reprocessing Decision->Reject No

QC decision matrix for batch release using the certified reference standard.

Conclusion

The integrity of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile relies heavily on the robustness of its reference standards. While the Mass Balance approach offers a holistic view of the impurity profile, qNMR provides superior, rapid, and SI-traceable absolute quantitation without the need for pre-existing standards[6]. By establishing a rigorous two-tiered system—a qNMR-certified Primary Standard backing a cost-effective Working Standard—pharmaceutical manufacturers can ensure continuous quality, regulatory compliance, and patient safety.

References

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." Available at: [Link]

  • Mestrelab Resources. "What is qNMR and why is it important?" Available at: [Link]

  • Pharmaceutical Technology. "Reference-Standard Material Qualification." Available at:[Link]

  • BioProcess International. "Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices." Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." Available at: [Link]

  • MRIGlobal. "Four Keys to Reference Standard Management." Available at: [Link]

Sources

Validation

Structural Validation of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Methods

Executive Summary In the synthesis of complex pharmaceutical intermediates, validating the regiochemistry and stereochemistry of quaternary centers remains a critical bottleneck. This guide focuses on 4-Oxo-1-(p-tolyl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, validating the regiochemistry and stereochemistry of quaternary centers remains a critical bottleneck. This guide focuses on 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a scaffold where the geminal substitution at the C1 position presents a "blind spot" for traditional NMR spectroscopy.

While NMR and Mass Spectrometry (MS) provide connectivity data, they often fail to unambiguously resolve the absolute configuration and conformational preference (axial vs. equatorial) of the nitrile and p-tolyl groups in the solid state. This guide objectively compares these methods and establishes Single Crystal X-Ray Diffraction (SC-XRD) as the requisite gold standard for structural validation, providing a self-validating protocol for its execution.

Part 1: The Structural Conundrum

The target molecule features a cyclohexane ring with a ketone at C4 and a quaternary center at C1. The structural ambiguity arises from two factors:

  • Quaternary Silence: The C1 carbon lacks attached protons, rendering scalar coupling (

    
    ) methods in 
    
    
    
    H NMR useless for determining the relative orientation of the p-tolyl and nitrile groups.
  • Conformational Flux: In solution, the cyclohexane ring undergoes rapid chair-chair interconversion, averaging NMR signals and obscuring the thermodynamically preferred conformer.

Table 1: Comparative Resolution Limits of Analytical Methods
Feature1H/13C NMR NOESY / ROESY SC-XRD (Gold Standard)
Connectivity ExcellentGoodExcellent
Quaternary Stereochemistry Inferential (Weak)Ambiguous (Distance-dependent)Absolute (Direct Imaging)
Conformational Analysis Time-Averaged (Solution)Time-AveragedDiscrete (Solid State)
Intermolecular Packing N/AN/ADetailed (H-bonding/Pi-stacking)
Sample Recovery Non-destructiveNon-destructiveNon-destructive

Part 2: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a closed-loop system. If a step fails (e.g., no crystals), the protocol explicitly redirects to an optimization loop (see Visualization).

Phase A: Crystallization Strategy (Thermodynamic Control)

The presence of the polar nitrile/ketone and the lipophilic p-tolyl group requires a biphasic solvent approach to modulate solubility and induce nucleation.

Method: Slow Evaporation at Ambient Temperature (


).
  • Solvent Screen: Prepare saturated solutions (approx. 10 mg/mL) in three systems:

    • System A: Ethanol (Polar protic, favors H-bond donors).

    • System B: Ethyl Acetate/n-Heptane (1:1 v/v) (Standard polarity gradient).

    • System C: Toluene (Pi-stacking promoter for the p-tolyl group).

  • Vessel Setup: Place solutions in 4 mL borosilicate vials. Cap loosely with parafilm and puncture with 3-5 pinholes to control evaporation rate (

    
    ).
    
  • Observation: Monitor for birefringence under a polarized light microscope after 48-72 hours.

Expert Insight: System B is statistically most likely to succeed for this substrate. The n-heptane acts as an antisolvent as the more volatile ethyl acetate evaporates, gently pushing the molecule into the lattice.

Phase B: Data Collection & Refinement

Once a single crystal (


) is isolated:
  • Mounting: Mount the crystal on a Kapton loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream. Reasoning: Cooling freezes thermal vibration (reducing

    
     values), significantly improving resolution for the nitrile carbon-nitrogen bond.
    
  • Source: Use Cu-K

    
     radiation  (
    
    
    
    ). Reasoning: For organic molecules without heavy atoms, Copper radiation provides higher intensity diffraction at high angles compared to Molybdenum, maximizing the data-to-parameter ratio.

Part 3: Structural Insights & Validation Criteria

Upon solving the structure (typically in space group


 or 

), the following metrics confirm validity:
Geometric Parameters (The "Fingerprint")

The solved structure must align with standard geometric expectations for a valid model.

  • C4-O (Ketone):

    
    
    
  • C1-CN (Nitrile):

    
     (Linear angle 
    
    
    
    )
  • Cyclohexane Conformation: The ring should exhibit a Chair conformation.

    • Critical Check: The bulky p-tolyl group is expected to occupy the Equatorial position to minimize 1,3-diaxial strain. The nitrile will consequently be Axial. If the X-ray shows the inverse, this indicates a rare packing force overriding steric thermodynamics.

Quality Metrics (The "Trust" Factors)
  • R-Factor (

    
    ):  Must be 
    
    
    
    for publication-quality data.
  • Goodness of Fit (GoF): Should approach 1.0.

  • Residual Density: No peaks

    
     (indicates correct atom assignment).
    

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate the structure, highlighting the divergence between NMR ambiguity and XRD certainty.

ValidationProtocol Synthesis Crude Synthesis 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile NMR 1H/13C NMR Analysis (Ambiguous Quaternary C1) Synthesis->NMR Cryst Crystallization Loop (Slow Evap: EtOAc/Heptane) NMR->Cryst Inconclusive Stereochem Check Crystal Quality Check (Polarized Microscopy) Cryst->Check XRD SC-XRD Data Collection (Cu-Kα, 100 K) Check->XRD Single Crystal Found Fail Re-optimize Solvent (Try Toluene or EtOH) Check->Fail Amorphous/Twinned Solve Structure Solution (Direct Methods) XRD->Solve Validation Validation Check (R1 < 5%, Tolyl=Equatorial?) Solve->Validation Success VALIDATED STRUCTURE Publishable CIF Validation->Success Pass Validation->Fail Disorder/High R-factor Fail->Cryst

Figure 1: Decision-matrix workflow for structural validation. Note the feedback loop (Red) ensuring protocol self-correction if crystallization fails.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

  • Müller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. (Reference for Chair/Boat conformational definitions).

  • Hull, W. E. (2011). Two-Dimensional NMR Spectroscopy: Applications for Chemists and Biochemists. Wiley-VCH.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
Comparative

Technical Comparison Guide: GC-MS Analysis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Reaction Mixtures

Executive Summary This guide provides an in-depth technical comparison of analytical methodologies for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a critical intermediate in the synthesis of aryl-cyclohexyl analgesics and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of analytical methodologies for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile , a critical intermediate in the synthesis of aryl-cyclohexyl analgesics and psychoactive compounds. While HPLC-UV is the standard for routine purity assays, this guide demonstrates why GC-MS (Gas Chromatography-Mass Spectrometry) is the superior choice for reaction monitoring and impurity profiling during process development.

We compare GC-MS performance against HPLC-UV and LC-MS, focusing on the resolution of structural isomers, identification of non-chromophoric starting materials, and thermal stability considerations.

Chemical Context & Analytical Challenges

The target compound, 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (MW ~213.28 Da), contains two key functional groups: a ketone at C4 and a nitrile at C1, alongside a lipophilic p-tolyl moiety.

Key Analytical Challenges:

  • Isomer Separation: The cyclohexane ring allows for conformational isomers (chair/boat) and potentially cis/trans diastereomers if other substituents are present (though the C1 substitution pattern here simplifies this, reaction byproducts often include regioisomers).

  • Thermal Lability: While nitriles are stable, the beta-keto nitrile motif in precursors can undergo decarboxylation or retro-Michael reactions in the GC inlet.

  • Impurity Identification: Common synthesis routes (e.g., Robinson annulation or double alkylation) generate non-UV active aliphatic impurities that HPLC-UV misses.

Experimental Methodology: GC-MS Protocol

This protocol is designed to be self-validating , meaning the presence of specific fragment ions confirms the elution of the correct species, distinguishing it from isobaric impurities.

Instrumentation & Conditions[1][2][3]
ParameterSpecificationRationale
System Agilent 7890B GC / 5977B MSD (or equivalent)Standard single-quadrupole system sufficient for EI analysis.
Column Rtx-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm)Low-polarity (5% phenyl) phase minimizes bleed and provides boiling-point based separation suitable for aryl-cyclohexanes.
Inlet Split/Splitless, 250°C, Split Ratio 20:1High split ratio prevents column overload from the dominant product peak; 250°C ensures rapid volatilization without degradation.
Carrier Gas Helium, Constant Flow 1.0 mL/minMaintains optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 280°C (5 min)Rapid ramp removes solvent quickly; final hold elutes high-boiling dimers.
Ionization Electron Impact (EI), 70 eVStandard energy for reproducible library matching (NIST).
Scan Range m/z 40–450Covers low mass fragments (m/z 41) and potential dimers.
Sample Preparation Workflow

Objective: Isolate the organic neutral fraction while removing inorganic salts (from Lewis acid catalysts) or acidic byproducts (hydrolyzed nitriles).

  • Aliquot: Take 100 µL of reaction mixture.

  • Quench: Add 500 µL saturated NH₄Cl (aq).

  • Extraction: Add 1000 µL Ethyl Acetate (EtOAc). Vortex for 30s.

  • Phase Separation: Centrifuge at 3000 rpm for 2 min.

  • Drying: Transfer supernatant to a vial containing anhydrous Na₂SO₄.

  • Dilution: Dilute 1:10 in EtOAc for GC injection.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against HPLC-UV (standard QC method) and LC-MS (high-sensitivity alternative).

Performance Metrics[2][4]
FeatureGC-MS (EI) HPLC-UV (254 nm) LC-MS (ESI)
Primary Utility Structural Elucidation & Impurity IDRoutine QuantitationTrace Analysis of Polar Degradants
Specificity High (Mass Fingerprint)Low (Retention Time only)Medium (Soft ionization lacks fragments)
Starting Material Detection Excellent (Detects aliphatic acrylates)Poor (Unless conjugated)Variable (Depends on ionization)
Isomer Resolution Superior (on capillary columns)Good (requires chiral/special phases)Moderate
Throughput Medium (15-20 min/run)High (<10 min/run)Medium
Limit of Detection (LOD) ~10 ng/mL (SIM mode)~500 ng/mL~1 ng/mL
Why GC-MS Wins for Process Development

In the synthesis of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile, the critical impurities are often uncyclized diesters or decarboxylated byproducts .

  • HPLC-UV Failure Mode: Aliphatic diester intermediates often lack strong chromophores, leading to mass balance errors (purity looks >99% but yield is low).

  • GC-MS Success: EI ionization fragments these aliphatic chains efficiently, revealing the "hidden" impurities.

Data Interpretation & Mechanistic Insights

Fragmentation Pathway (Self-Validation)

The mass spectrum of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is distinct. The presence of the following ions validates the structure:

  • Molecular Ion (M+): m/z ~213 (Weak intensity due to stability of fragments).

  • Base Peak: m/z 105 (Methyl-tropylium ion). This confirms the p-tolyl group is intact.

  • Alpha-Cleavage: Loss of the nitrile group or ring opening at the ketone.

  • Diagnostic Loss: m/z 186 (M - 27, Loss of HCN) – characteristic of nitriles.

Visualizing the Fragmentation Logic

The following diagram illustrates the fragmentation logic used to confirm the product identity.

FragmentationPathway Figure 1: Predicted EI Fragmentation Pathway for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile M Molecular Ion (m/z 213) LossHCN [M - HCN]+ (m/z 186) M->LossHCN Nitrile Elimination Alpha Ring Opening (Alpha Cleavage) M->Alpha EI Ionization Trop Methyl-Tropylium (m/z 105) BASE PEAK Alpha->Trop Benzylic Cleavage

Figure 1: The formation of the m/z 105 ion is the primary diagnostic marker for the p-tolyl moiety, while m/z 186 confirms the presence of the nitrile group.

Analytical Workflow Diagram

This workflow ensures data integrity from sampling to library matching.

AnalyticalWorkflow Figure 2: Decision Tree for Product Confirmation via GC-MS Start Reaction Mixture Prep LLE (EtOAc/NH4Cl) Remove Salts/Acids Start->Prep GC GC Separation (Rtx-5ms, 20°C/min) Prep->GC MS MS Detection (EI) Scan 40-450 amu GC->MS Data Data Analysis MS->Data Check1 Peak @ m/z 213? Data->Check1 Check2 Base Peak 105? Check1->Check2 Yes Reeval Re-evaluate Synthesis Check1->Reeval No Result Confirmed Product Check2->Result Yes Check2->Reeval No

Figure 2: A logical decision tree for validating the synthesis product based on specific mass spectral markers.

References

  • PubChem. 4-Oxocyclohexanecarboxylate | C7H9O3-.[1] National Library of Medicine. [Link]

  • Organic Syntheses. Synthesis of Pyrimidine-5-carboxylic acid p-tolylamide. (Illustrates p-tolyl chemistry and workup procedures). [Link]

  • University of Arizona. Mass Spectrometry - Fragmentation Patterns (Ketones & Nitriles). [Link]

  • Restek Corporation. GC-MS Analysis of Pesticides and Intermediates (LPGC-MS Techniques). [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile proper disposal procedures

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: Comprehensive Handling, Safety, and Disposal Protocol For researchers and drug development professionals, managing synthetic intermediates like 4-Oxo-1-(p-tolyl)cyclohexanecarbon...

Author: BenchChem Technical Support Team. Date: March 2026

4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile: Comprehensive Handling, Safety, and Disposal Protocol

For researchers and drug development professionals, managing synthetic intermediates like 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile (CAS: 65619-01-4) requires a rigorous, causality-driven approach to laboratory safety. As a bifunctional molecule containing both a reactive ketone and a nitrile group, it presents specific toxicological and environmental hazards.

This guide provides an authoritative, self-validating operational framework for the safe handling, spill response, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound [1].

Physicochemical Profile & Hazard Causality

To design an effective disposal and handling strategy, we must first understand the molecular behavior of the compound. The lipophilic nature of the p-tolyl group combined with the cyano moiety facilitates rapid biological absorption, leading to its primary hazard classification as an acute oral toxin.

Table 1: Quantitative Data & Hazard Profile

Property / MetricValue / ClassificationOperational Implication
Chemical Name 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrileContains electrophilic centers; avoid strong nucleophiles in waste.
CAS Number 65619-01-4Essential for accurate waste manifesting.
Molecular Weight 213.28 g/mol Used for stoichiometric waste neutralization calculations.
GHS Classification Acute Tox. 4 (Oral) - H302Requires strict prevention of ingestion and inhalation of dust.
Precautionary Codes P280, P305+P351+P338Mandates chemical-resistant gloves and tight-fitting goggles.
EPA Waste Stream Non-Halogenated OrganicMust be segregated from halogenated solvents to optimize incineration.

Causality Insight: While nitriles are generally stable, exposing 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile to extreme aqueous acids or bases during waste consolidation can trigger hydrolysis of the nitrile group to an amide or carboxylic acid, potentially releasing heat or trace ammonia. Therefore, pH-neutral organic waste segregation is critical [2].

Operational Safety & Self-Validating Handling

Do not simply rely on personal protective equipment (PPE); build verification into your daily workflow.

Step-by-Step Handling & Weighing Methodology:

  • Preparation: Don a lab coat, safety goggles, and standard nitrile gloves.

  • Glove Integrity Check (Self-Validation): Before handling the compound, perform an inflation test on your gloves. Trap air inside the glove and squeeze; if no air escapes, the barrier is intact.

  • Draft Control: Handle the solid powder exclusively inside a certified Class II biological safety cabinet or a chemical fume hood to prevent aerosolization.

  • Differential Weighing (Self-Validation):

    • Tare your analytical balance with the receiving vessel.

    • Transfer the desired mass of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

    • Validation Step: Re-weigh the original source vial before and after transfer. The mass lost from the source vial must exactly equal the mass gained in the receiving vessel. Any discrepancy indicates spilled material in the workspace that requires immediate decontamination.

Spill Response & Decontamination Methodology

In the event of a spill, immediate containment is required to prevent environmental release and cross-contamination.

Step-by-Step Spill Response:

  • Assess & Isolate: Determine if the spill is a dry powder or dissolved in an organic solvent (e.g., mother liquor from a reaction).

  • Containment:

    • For Solids: Do not sweep, as this creates airborne dust. Lightly dampen a disposable wipe with water or isopropanol and gently drape it over the powder.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use a non-sparking scoop to transfer the absorbed material or wet wipes into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution, followed by an isopropanol wipe-down to dissolve any remaining lipophilic residue.

  • Surface Verification (Self-Validation): After drying, perform a secondary wipe of the area with a clean, solvent-dampened swab. Inspect the swab visually (and under UV light, if applicable to your solvent system) to ensure zero transfer of residue.

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Assess->PPE Contain Contain Spill (Wet-wipe solid / Absorb liquid) PPE->Contain Collect Transfer to HDPE Waste Container Contain->Collect Decon Decontaminate Surface (Isopropanol / Water) Collect->Decon Verify Visual Inspection (Self-Validation Check) Decon->Verify

Workflow for 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile spill response.

RCRA-Compliant Disposal Procedures

Under , 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile cannot be disposed of in standard municipal waste or flushed down the drain [3]. The definitive disposal method is high-temperature incineration , which thermally destroys the C-N triple bond and the cyclic carbon skeleton, converting them into harmless N₂, CO₂, and H₂O vapor.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Separate waste into "Solid" (contaminated PPE, empty vials, wipe downs) and "Liquid" (reaction filtrates, rinsates).

  • Compatibility Testing (Self-Validation): Before adding a liquid waste stream containing this compound to a bulk organic waste carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of your new waste in a fume hood. Monitor for 5 minutes. The absence of heat generation, bubbling, or phase separation validates that the streams are chemically compatible for bulk storage.

  • Containerization: Place liquid waste into a non-halogenated organic waste carboy. Ensure the container is made of solvent-compatible HDPE and features a vented cap to prevent pressure buildup.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile" and "Toxic/Harmful" on the manifest.

  • Transfer to TSDF: Once the container reaches 90% capacity, transfer it to your institution's environmental health and safety (EHS) team for shipment to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration.

WastePathway Waste 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile Waste Generated Solid Solid Waste (Powder, PPE, Wipes) Waste->Solid Liquid Liquid Waste (Mother Liquors, Rinsates) Waste->Liquid Label Label per EPA RCRA (40 CFR Part 262) Solid->Label Organic Non-Halogenated Organic Waste Stream Liquid->Organic Organic->Label TSDF Transfer to Licensed TSDF Label->TSDF Incineration High-Temperature Incineration (Thermal Destruction) TSDF->Incineration

RCRA-compliant waste segregation and high-temperature incineration pathway.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Nitriles/General Handling. Available at: [Link][2]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at:[Link][3][4]

Sources

Handling

Essential Protective Measures for Handling 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile

A Guide for Laboratory Professionals The safe handling of chemical reagents is paramount in a laboratory setting. This guide provides essential information on the personal protective equipment (PPE) required when working...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Laboratory Professionals

The safe handling of chemical reagents is paramount in a laboratory setting. This guide provides essential information on the personal protective equipment (PPE) required when working with 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols based on structurally similar molecules and established best practices for handling nitrile-containing and powdered chemical compounds.

Understanding the Potential Hazards

Anticipated Hazards:

  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: May cause skin irritation.[2][3]

  • Eye Contact: May cause serious eye irritation.[2][4]

  • Ingestion: May be harmful if swallowed.[1]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to ensure the safety of laboratory personnel.[5][6][7] The following table outlines the minimum PPE requirements for handling 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant nitrile gloves. Ensure gloves are of a suitable thickness and are regularly inspected for tears or punctures before use.To prevent skin contact with the chemical. Nitrile gloves offer good resistance to a range of chemicals.[8]
Eye and Face Protection Safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.To protect the eyes from dust particles and potential splashes.[9]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary when handling the powder outside of a certified chemical fume hood. The type of respirator and cartridge should be selected based on a formal risk assessment.To prevent the inhalation of fine chemical dust.[7][10]
Body Protection A flame-retardant lab coat that is fully buttoned. Chemical-resistant aprons or coveralls may be required for larger quantities or when there is a significant risk of contamination.[5][9]To protect the skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.To protect the feet from spills.
Procedural Guidance for Safe Handling

The proper use of PPE is as critical as its selection. The following workflow outlines the key steps for safely handling 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Assemble and Inspect PPE prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handling1 Don PPE Correctly prep3->handling1 handling2 Weigh and Transfer Compound in Fume Hood handling1->handling2 handling3 Perform Experimental Work handling2->handling3 disposal1 Segregate Chemical Waste handling3->disposal1 disposal2 Doff and Dispose of Contaminated PPE disposal1->disposal2 disposal3 Wash Hands Thoroughly disposal2->disposal3

Caption: A workflow for the safe handling of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile.

Storage and Disposal Protocols

Chemical Storage:

  • Store 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Do not store chemicals on benchtops or under sinks.[11] Large containers should be stored below shoulder height.[11]

PPE Storage:

  • Store reusable PPE, such as face shields and respirators, in a clean and dry location away from chemical storage areas.

  • Nitrile gloves should be kept in their original packaging to protect them from light and moisture, which can degrade the material.[13]

Disposal Plan:

  • Chemical Waste: Dispose of 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[14]

  • Contaminated PPE: Used nitrile gloves and other disposable PPE that have come into contact with the chemical should be considered hazardous waste.[15][16]

    • Carefully remove gloves without touching the outer contaminated surface.[16][17]

    • Place used gloves and other contaminated disposable items in a designated, sealed waste bag for hazardous materials.[17][18]

    • Never dispose of contaminated PPE in general waste.[15][18]

By adhering to these guidelines, researchers and scientists can significantly mitigate the risks associated with handling 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile, ensuring a safe and productive laboratory environment.

References

  • MilliporeSigma. (2025, November 7).
  • Dust Arrest. (2025, September 14).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • How to Choose The Right PPE For Chemical Handling. (2025, December 2).
  • Safety D
  • Chemsrc. (2025, August 23). 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4.
  • Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. (2025, October 26).
  • Quanterix. (2022, December 16).
  • MATERIAL SAFETY DATA SHEET. (2020, February 7).
  • Fisher Scientific. (2010, May 14).
  • Sigma-Aldrich. (2025, October 15).
  • Fisher Scientific. (2009, October 6).
  • Safety Office. Disposal of Chemical Waste.
  • TCI EUROPE N.V. 4-Oxo-1-phenylcyclohexanecarbonitrile | 25115-74-6.
  • SCHAKE. How to Properly Dispose of Nitrile Gloves After Use.
  • Pi Chemicals.
  • NCBI Bookshelf.
  • Guidance on Safe Storage of Chemicals in Labor
  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. (2021, February 23).
  • How to Store Nitrile Gloves Properly. (2025, June 23).
  • Safety Office.
  • IEDU. Instructions and Guidelines for Chemical Storage and Handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Reactant of Route 2
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.